Derrisisoflavone B
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-21(28)11-22-23(24(17)29)25(30)18(12-31-22)15-6-8-19(26)16(9-15)10-20(27)14(3)4/h5-6,8-9,11-12,20,26-29H,3,7,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPCNLZUDSZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Derrisisoflavone B: Natural Sources, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derrisisoflavone B is a prenylated isoflavone found in plants of the Derris and closely related Pongamia genera. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the isolation workflow and a putative signaling pathway to support further research and development efforts.
Natural Sources of this compound
This compound is a secondary metabolite primarily isolated from leguminous plants, particularly within the Derris genus. The most prominent and scientifically documented sources include:
-
Derris robusta : This tree species, found in India, is a significant source of a variety of isoflavones, including this compound.[1] Several novel isoflavones, designated Derrisisoflavones H-K, have also been isolated from the twigs and leaves of this plant.[2][3]
-
Derris scandens : This climbing shrub, distributed throughout Southeast Asia, is another known source of various isoflavones, including Derrisisoflavone A and other related compounds.[4][5] While direct isolation of this compound is less documented in readily available literature, the phytochemical profile of this plant suggests it as a potential source.
-
Pongamia pinnata (also known as Derris indica) : This species is a rich source of flavonoids, including isoflavones. While the presence of this compound is not explicitly detailed in the provided search results, the close botanical relationship and the presence of other complex isoflavonoids make it a plausible source worth investigating.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following protocol is a generalized methodology based on the successful isolation of related isoflavones from Derris robusta.[2]
General Experimental Workflow
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction:
-
Air-dry the twigs and leaves of Derris robusta at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material (e.g., 12.0 kg) with 95% ethanol (EtOH) in water (v/v; 3 x 20 L) at room temperature for four days in each cycle.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined filtrates under reduced pressure to yield the crude ethanol extract (e.g., approximately 870 g).[2]
2.2.2. Fractionation:
-
Subject the crude extract to silica gel column chromatography (CC).
-
Elute the column with a gradient of increasing acetone in petroleum ether (PE) (from 10:1 to 0:1, v/v), followed by methanol (MeOH) to obtain multiple fractions (e.g., Fractions A–I).[2]
2.2.3. Purification:
-
Identify the fraction(s) containing this compound using techniques such as thin-layer chromatography (TLC) with appropriate visualization methods.
-
Subject the target fraction(s) to further purification using Sephadex LH-20 column chromatography.
-
Elute the Sephadex column with a suitable solvent system, such as a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH), to yield the purified this compound.[2]
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Derrisisoflavone H (in CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 2 | 8.17, s |
| 2' | 7.05, br. s |
| 5' | 6.82, d (8.0) |
| 6' | 6.87, br. d (8.0) |
| 1'' | 6.86, s |
| 1''' | 3.64, d (6.8) |
| 2''' | 5.30, t (6.8) |
| 4''' | 1.85, s |
| 5''' | 1.67, s |
| OMe | 3.11, s |
| Me-4'' | 1.60, s |
| Me-5'' | 1.60, s |
Table 2: ¹³C NMR Spectroscopic Data for Derrisisoflavone H (in CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 2 | 155.6 | 6' | 116.3 |
| 3 | 123.7 | 1'' | 105.2 |
| 4 | 176.8 | 2'' | 158.6 |
| 5 | 154.2 | 3'' | 114.1 |
| 6 | 114.1 | 4'' | 29.3 |
| 7 | 158.6 | 5'' | 29.3 |
| 8 | 105.2 | 1''' | 21.6 |
| 9 | 152.4 | 2''' | 122.5 |
| 10 | 113.8 | 3''' | 132.1 |
| 1' | 123.7 | 4''' | 18.2 |
| 2' | 117.5 | 5''' | 25.9 |
| 3' | 146.2 | OMe | 50.1 |
| 4' | 146.8 | ||
| 5' | 117.5 |
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited in the available literature, research on related isoflavones from Derris species suggests potential therapeutic applications, particularly in the areas of anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
Isoflavones isolated from Derris scandens have demonstrated anti-inflammatory properties.[4] A plausible mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses.[6]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Cytotoxicity
Isoflavones extracted from various plant sources have been evaluated for their cytotoxic effects against different cancer cell lines.[7][8][9][10][11] This suggests that this compound may also possess antiproliferative properties worth investigating.
Experimental Protocols for Biological Evaluation
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol is adapted from studies on the anti-inflammatory effects of other isoflavones.[12]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Treatment: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value of this compound.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[7][8][10]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow for attachment overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational framework for its sourcing, isolation, and biological evaluation. Further research is warranted to elucidate its specific mechanisms of action and to quantify its presence and bioactivity in various natural sources. The detailed protocols and data presented herein are intended to facilitate these future investigations and accelerate the drug discovery and development process.
References
- 1. Derris robusta| BioCrick [biocrick.com]
- 2. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derrisisoflavones H-K and One Isoflavan Derivative from Derris robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery, Isolation, and Characterization of Derrisisoflavone B from Derris scandens
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Derris scandens (Roxb.) Benth, a climbing shrub in the Fabaceae family, is a plant with a rich history in traditional medicine across Southeast Asia, where its extracts are utilized for treating a variety of ailments, including musculoskeletal pain, cough, and diarrhea.[1] The plant is a prolific source of bioactive secondary metabolites, particularly isoflavones, a class of flavonoids known for a wide spectrum of pharmacological activities.[2] Phytochemical investigations have revealed a diverse array of complex isoflavonoids, including prenylated and glycosidic derivatives.[3][4] This document provides a detailed technical overview of the discovery and characterization of a specific prenylated isoflavone, Derrisisoflavone B, a compound that has garnered interest for its potential biological activities.
This guide consolidates the available scientific data on this compound, presenting its isolation, structural elucidation, and known bioactivities. It is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Discovery and Isolation of this compound
This compound (also reported in some literature as derriscandenon B) is a prenylated isoflavone first identified as one of several novel isoflavonoid constituents of Derris scandens.[5][6][7] Its discovery was the result of systematic phytochemical screening of extracts from the plant's leaves and stems, which aimed to isolate and identify novel compounds with potential therapeutic value.[6][7] The isolation process involves a multi-step extraction and chromatographic purification workflow.
Experimental Protocol: Extraction and Isolation
The following protocol is a representative methodology synthesized from established procedures for isolating isoflavones from Derris scandens.
-
Plant Material Preparation:
-
Air-dried and powdered leaves or stems of Derris scandens are used as the starting material.
-
-
Solvent Extraction:
-
The powdered plant material (e.g., 1.0 kg) is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or acetone, at room temperature for several days.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
-
Solvent Partitioning (Fractionation):
-
The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Each fraction is concentrated in vacuo. Isoflavones are typically enriched in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
The bioactive fraction (e.g., the CHCl₃-soluble portion) is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, gradually increasing in polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Further purification of the enriched sub-fractions is achieved through repeated column chromatography (silica gel) and/or preparative TLC to yield the pure compound.[1]
-
Experimental Protocol: Structure Elucidation
The chemical structure of the isolated this compound was determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HR-MS), often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), is employed to determine the precise molecular weight and establish the molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra are recorded to identify the types and number of protons and carbons in the molecule. Key chemical shifts reveal the presence of characteristic isoflavone structural features, such as aromatic rings, a heterocyclic pyranone ring, and prenyl side chains.
-
2D NMR: Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[8]
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Data | Reference |
| Compound Name | This compound (Derriscandenon B) | [5][7] |
| Molecular Formula | C₂₅H₂₆O₆ | Inferred from MS |
| Appearance | Colorless oil | [1] |
| Mass Spectrometry | HR-EI-MS used for formula determination | [1] |
| NMR Spectroscopy | ¹H, ¹³C, COSY, HSQC, HMBC used for structural assignment | [1][8] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cell Type | Activity Noted | Concentration | Effect on Mitochondrial Membrane Potential | Reference |
| KB | Human oral epidermoid carcinoma | Dose-dependent decrease in viability | 5 µM (Significant inhibition) | No effect observed | [6] |
| NALM6-MSH+ | Human acute lymphoblastic leukemia | Dose-dependent decrease in viability | Not specified | Not tested | [6] |
Biological Activity and Signaling Pathways
Antiproliferative Effects
Research has demonstrated that this compound exhibits antiproliferative activity against specific human cancer cell lines.[6] A study by Ito et al. (2020) showed that it caused a dose-dependent reduction in the viability of both KB (human oral epidermoid carcinoma) and NALM6-MSH+ (leukemia) cells.[6] The proliferation of KB cells was significantly inhibited at a concentration of 5 µM.[5][6]
Interestingly, the mechanism of this antiproliferative action appears to be distinct from that of some other isoflavones isolated from the same plant. While compounds like derriscandenon C were found to decrease the mitochondrial membrane potential in KB cells—a hallmark of apoptosis induction—this compound had no such effect.[6] This suggests that its cytostatic or cytotoxic activity may be mediated through a non-apoptotic pathway, such as cell cycle arrest or interference with other crucial cellular proliferation signaling cascades. Other isoflavones from D. scandens have been shown to act as topoisomerase II poisons, another key mechanism in cancer therapy.[9]
Putative Signaling Pathway
Given that this compound inhibits cell proliferation without inducing apoptosis via the mitochondrial pathway, it likely targets key regulators of the cell cycle. The progression through the cell cycle is tightly controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Many natural product-derived antiproliferative agents exert their effects by inhibiting CDKs or modulating the levels of cyclins, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). Inhibition of this pathway would halt cell division and reduce proliferation, consistent with the observed biological data.
Visualizations
Experimental Workflow Diagram
Caption: Isolation and identification workflow for this compound.
Putative Cell Cycle Regulation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone glycosides from Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new prenylated isoflavone from Derris scandens Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Derrisisoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derrisisoflavone B, a complex prenylated isoflavone found in plants of the Derris genus, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and putative intermediates. While the complete pathway in Derris species is yet to be fully elucidated, this guide synthesizes current knowledge on isoflavonoid biosynthesis and proposes a putative pathway based on established enzymatic reactions. Detailed experimental protocols for key analytical techniques and illustrative quantitative data are provided to support further research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific modification reactions, including prenylation and hydroxylation. The proposed pathway can be divided into three main stages:
Stage 1: Formation of the Isoflavone Backbone
This stage involves the synthesis of a central isoflavone scaffold, likely genistein, from the amino acid L-phenylalanine. This is a well-established pathway in legumes.
Stage 2: C-6 Prenylation
Following the formation of the isoflavone core, a prenyl group is attached to the C-6 position of the A-ring. This reaction is catalyzed by a prenyltransferase.
Stage 3: B-Ring Modification
The final stage involves the attachment and modification of a second prenyl group to the B-ring, resulting in the characteristic 2-hydroxy-3-methyl-3-butenyl moiety of this compound. This likely involves a prenyltransferase and a cytochrome P450 monooxygenase.
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes and Their Putative Roles
Transcriptome analysis of Derris fordii and Derris elliptica has identified key unigenes implicated in the general isoflavonoid pathway.[1][2][3] The later, more specific steps are inferred from known enzyme functions in other plant species.
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis | Gene Candidates (from Derris transcriptome) |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | Identified in Derris fordii and Derris elliptica[1][2][3] |
| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. | Identified in Derris fordii and Derris elliptica[1][2][3] |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. | Identified in Derris fordii and Derris elliptica[1][2][3] |
| Chalcone Synthase | CHS | Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. | Identified in Derris fordii and Derris elliptica[1][2][3] |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. | Identified in Derris fordii and Derris elliptica[1][2][3] |
| Isoflavone Synthase | IFS | A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C-2 to C-3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate. | Identified in Derris fordii and Derris elliptica[1][2][3] |
| 2-Hydroxyisoflavanone Dehydratase | HID | Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the isoflavone. | Putative, based on established isoflavonoid pathways. |
| Prenyltransferase (C-6 specific) | PT | Catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the isoflavone A-ring. | Putative, based on the structure of this compound. |
| Prenyltransferase (B-ring specific) | PT | Catalyzes the transfer of a DMAPP group to the B-ring of the 6-prenylated isoflavone intermediate. | Putative, based on the structure of this compound. |
| Cytochrome P450 Monooxygenase | CYP450 | Likely responsible for the hydroxylation of the B-ring prenyl group to form the 2-hydroxy-3-methyl-3-butenyl moiety. | Putative, based on known CYP450 functions in isoflavonoid modification.[4][5][6] |
Quantitative Data (Illustrative)
Precise quantitative data for the biosynthesis of this compound is not yet available. The following tables provide illustrative data based on typical values reported for similar enzymes in isoflavonoid pathways to serve as a benchmark for future studies.
Table 3.1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Isoflavone Synthase (IFS) | Naringenin | 15 | 0.5 | 3.3 x 104 |
| Prenyltransferase (C-6) | Genistein | 50 | 0.1 | 2.0 x 103 |
| Prenyltransferase (C-6) | DMAPP | 25 | 0.1 | 4.0 x 103 |
| CYP450 Monooxygenase | Prenylated Intermediate | 20 | 0.8 | 4.0 x 104 |
Table 3.2: Illustrative Metabolite Concentrations in Derris Root Tissue
| Metabolite | Concentration (µg/g fresh weight) |
| Naringenin | 5.2 |
| Genistein | 12.8 |
| 6-prenylgenistein | 3.1 |
| This compound | 8.5 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Cloning and Heterologous Expression of Candidate Genes
This protocol describes the cloning of a candidate prenyltransferase gene from Derris and its expression in Saccharomyces cerevisiae (yeast), a common system for characterizing plant enzymes.
Experimental Workflow:
Caption: Workflow for cloning and heterologous expression.
Methodology:
-
RNA Extraction: Total RNA is extracted from young root tissue of a Derris species using a commercial plant RNA extraction kit or a CTAB-based method. RNA quality and integrity are assessed by spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: The full-length coding sequence of the candidate prenyltransferase gene is amplified from the cDNA by PCR using gene-specific primers designed based on transcriptome data.
-
Vector Ligation: The amplified PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) containing a suitable promoter (e.g., GAL1) for inducible expression.
-
Yeast Transformation: The ligation product is transformed into a suitable strain of S. cerevisiae (e.g., INVSc1) using the lithium acetate method.
-
Protein Expression and Microsome Isolation: Transformed yeast cells are grown in selective media. Protein expression is induced by adding galactose. Microsomal fractions containing the membrane-bound prenyltransferase are isolated by differential centrifugation.
In Vitro Enzyme Assays
This protocol details the procedure for assaying the activity of a heterologously expressed prenyltransferase.
Methodology:
-
Reaction Mixture: A typical reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl2
-
100 µM isoflavone substrate (e.g., genistein)
-
100 µM DMAPP
-
50 µg of microsomal protein
-
-
Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 30°C for 1 hour.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of 100 µL of ethyl acetate. The products are extracted twice with ethyl acetate.
-
Analysis: The combined organic phases are evaporated to dryness and the residue is redissolved in methanol. The products are analyzed by HPLC or LC-MS.
Precursor Feeding Studies with Labeled Isotopes
This protocol describes a feeding study using a stable isotope-labeled precursor to trace its incorporation into this compound in Derris seedlings.
Methodology:
-
Plant Material: Young, sterile Derris seedlings are grown in a hydroponic system.
-
Precursor Administration: A solution of 13C-labeled L-phenylalanine is added to the hydroponic medium.
-
Incubation: The seedlings are incubated for a defined period (e.g., 24, 48, and 72 hours).
-
Metabolite Extraction: The root tissues are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with methanol.
-
Analysis: The extract is analyzed by LC-MS to detect the incorporation of the 13C label into this compound and its proposed intermediates.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The identification of key genes from the general isoflavonoid pathway in Derris species is a significant step forward.[1][2][3] The immediate priorities for future research should be the definitive identification and characterization of the specific prenyltransferases and cytochrome P450 monooxygenases involved in the later, decorative steps of the pathway. This will likely be achieved through a combination of transcriptomics, proteomics, and sophisticated biochemical assays. The successful elucidation of the complete pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of this compound and other valuable isoflavonoids.
References
- 1. PHYTON | Transcriptome Analysis of Derris fordii and Derris elliptica to Identify Potential Genes Involved in Rotenoid Biosynthesis [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. PHYTON | Transcriptome Analysis of Derris fordii and Derris elliptica to Identify Potential Genes Involved in Rotenoid Biosynthesis [techscience.com]
- 4. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific hydroxylation of isoflavones by cytochrome p450 81E enzymes from Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Biological Activity of Derrisisoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone B is a prenylated isoflavone that has been isolated from plants of the Derris genus, notably Derris scandens, and from Ardisia paniculata. As a member of the isoflavone class of compounds, which are known for their diverse biological activities, this compound has been the subject of preliminary investigations to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its anti-quorum sensing and antidermatophytic properties. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on the biological activity of this compound.
Table 1: Anti-Quorum Sensing Activity of this compound against Pseudomonas aeruginosa
| Virulence Factor | Percentage Inhibition |
| Pyocyanin Production | >60% |
| LasA Protease Activity | >60% |
| LasB Elastase Activity | >60% |
| Total Protease Activity | >60% |
| Biofilm Formation | Significant Inhibition |
Data extracted from the abstract by Simi Asma Salim et al. Specific concentrations of this compound and detailed quantitative data on biofilm inhibition were not available in the abstract.
Table 2: Antidermatophyte Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Trichophyton mentagrophytes | 500-1000 µg/mL |
Data from Sekine et al. (1999), as cited in various reviews.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway affected by this compound and the general experimental workflows for the described biological assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Anti-Quorum Sensing Activity against Pseudomonas aeruginosa
The following protocol is a representative methodology based on the abstract by Simi Asma Salim et al. and common practices in the field, as the full experimental details were not available.
Objective: To determine the effect of this compound on the production of quorum sensing-regulated virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth and agar
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Reagents for specific virulence factor assays (e.g., chloroform for pyocyanin extraction, skim milk for protease assay)
-
Crystal violet stain
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. aeruginosa PAO1 into LB broth and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to a starting OD₆₀₀ of approximately 0.05.
-
-
Virulence Factor Inhibition Assays:
-
To the diluted bacterial culture, add various concentrations of this compound. Include a solvent control (e.g., DMSO) and a negative control (no treatment).
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
After incubation, measure the OD₆₀₀ to assess bacterial growth.
-
Centrifuge the cultures to pellet the cells. The supernatant is used for the virulence factor assays.
-
Pyocyanin Assay: Extract pyocyanin from the supernatant with chloroform and measure the absorbance at 520 nm.
-
Protease Assays (LasA, LasB, Total): Determine protease activity using appropriate substrates (e.g., elastin for LasB, staphylolytic activity for LasA, skim milk agar for total protease) and quantify the results spectrophotometrically.
-
-
Biofilm Formation Assay:
-
In a 96-well microtiter plate, add the diluted bacterial culture and various concentrations of this compound. Include appropriate controls.
-
Incubate the plate statically at 37°C for 24 hours.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS and allow them to dry.
-
Solubilize the stain with 30% acetic acid or ethanol and measure the absorbance at 595 nm.
-
Antidermatophyte Activity against Trichophyton mentagrophytes
This protocol is a standard representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a natural compound against a dermatophyte, as the specific protocol from Sekine et al. (1999) was not available.
Objective: To determine the MIC of this compound against the dermatophyte Trichophyton mentagrophytes.
Materials:
-
Trichophyton mentagrophytes strain
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB) or RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., Terbinafine)
-
Negative control (medium with DMSO)
-
Growth control (medium with inoculum)
Protocol:
-
Fungal Inoculum Preparation:
-
Culture T. mentagrophytes on SDA plates at 28-30°C for 7-14 days until sufficient sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline or PBS containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a final concentration of 1-5 x 10³ CFU/mL in the appropriate broth medium (SDB or RPMI-1640).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium to achieve a range of final concentrations (e.g., from 2000 µg/mL down to 15.625 µg/mL).
-
Also, prepare dilutions for the positive control antifungal.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plate at 28-30°C for 4-7 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Conclusion
The preliminary biological data for this compound indicate its potential as a novel therapeutic agent. Its ability to interfere with bacterial quorum sensing in P. aeruginosa suggests a possible role in combating virulence and biofilm-related infections. Furthermore, its activity against the dermatophyte T. mentagrophytes points towards its potential use in treating fungal skin infections.
This technical guide has summarized the available quantitative data and provided detailed, albeit in some cases representative, experimental protocols to facilitate further research. It is imperative that future studies focus on elucidating the precise molecular mechanisms of action, conducting more extensive in vitro and in vivo efficacy studies, and performing comprehensive toxicological assessments to fully realize the therapeutic potential of this compound. The diagrams and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new natural product-based medicines.
In Vitro Screening of Bioactivity of Isoflavones from Derris Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones derived from the Derris genus of plants, particularly Derris scandens, have garnered significant interest in the scientific community for their diverse pharmacological activities. These polyphenolic compounds have demonstrated promising potential as anti-inflammatory, antioxidant, and anticancer agents in various in vitro studies. This technical guide provides a comprehensive overview of the methodologies used to screen the bioactivity of these isoflavones, with a focus on their antiproliferative and anti-inflammatory effects. While this guide covers a range of isoflavones from Derris species, it is important to note that specific bioactivity data for certain compounds, such as Derrisisoflavone B, remains limited in publicly available research. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics from natural sources.
Data Presentation: Quantitative Bioactivity of Derris Isoflavones
The following tables summarize the in vitro bioactivity of various isoflavones isolated from Derris scandens. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Antiproliferative Activity of Derris Isoflavones (IC₅₀ values in µM)
| Compound | KB (Human Epidermoid Carcinoma) | NALM-6 (Human Acute Lymphoblastic Leukemia) | A549 (Human Lung Carcinoma) | Colo205 (Human Colorectal Carcinoma) | Reference |
| Derriscandenon B | Dose-dependent decrease in viability | Dose-dependent decrease in viability | - | - | [1] |
| Derriscandenon C | Dose-dependent decrease in viability | - | - | - | [1] |
| Derrubone | Dose-dependent decrease in viability | - | - | - | [1] |
| Glyurallin | Dose-dependent decrease in viability | - | - | - | [1] |
| Isochandaisone | - | Dose-dependent decrease in viability | - | - | [1] |
| Derriscandenon E | 2.7 | 0.9 | Not active | Not active | [2][3] |
| Derriscandenon F | 12.9 | - | Not active | Not active | [2][3] |
| Staurosporine (Control) | 1.25 | 0.01 | - | - | [2][3] |
Table 2: Anti-inflammatory Activity of Derris Isoflavones
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Genistein | Eicosanoid Production Inhibition | - | Accounts for most of the activity of the total extract. | [4] |
| 3'-γ,γ-dimethylallylweighteone | Eicosanoid Production Inhibition | - | High inhibitory effect. | [4] |
| Scandenin | Eicosanoid Production Inhibition | - | High inhibitory effect. | [4] |
| D. scandens Ethanolic Extract | COX-1 Inhibition | - | IC₅₀ value of 4.11 µg/mL. | [5] |
| Genistein | NO Production Inhibition | RAW 264.7 | Highest inhibition among tested isoflavones. | [5] |
| Lupalbigenin | NO Production Inhibition | RAW 264.7 | Second highest inhibition. | [5] |
| Derrisisoflavone A | NO Production Inhibition | RAW 264.7 | Moderate inhibition. | [5] |
| 6,8-diprenylgenistein | NO Production Inhibition | RAW 264.7 | Lower inhibition. | [5] |
| Genistein, Derrisisoflavone A, 6,8-diprenylgenistein | Inflammatory Gene Expression (iNOS, COX-2, IL-6, 5-LOX) | RAW 264.7 | Significantly suppressed upregulation of all tested genes. | [5] |
Table 3: Antioxidant Activity of Derris Isoflavones
| Compound/Extract | Assay | Key Findings | Reference |
| Genistein | General Antioxidant Studies | Activity comparable to standard antioxidants. | [4] |
| 3'-γ,γ-dimethylallylweighteone | General Antioxidant Studies | Activity comparable to standard antioxidants. | [4] |
| Scandenin | General Antioxidant Studies | Activity comparable to standard antioxidants. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Antiproliferative Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., KB, NALM-6, A549, Colo205) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test isoflavones (e.g., Derriscandenon B) and a positive control (e.g., staurosporine) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should also be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
This assay is used to detect changes in the mitochondrial membrane potential, which is an early indicator of apoptosis.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Staining:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cells in a buffer containing a fluorescent cationic dye such as JC-1 or Rhodamine 123.
-
Incubate the cells in the dark according to the dye manufacturer's instructions.
-
-
Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Anti-inflammatory Activity Assays
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.
-
Pre-treat the cells with various concentrations of the test isoflavones for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
This method is used to quantify the expression levels of genes involved in the inflammatory response, such as iNOS, COX-2, IL-6, and 5-LOX.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, treated with isoflavones, and stimulated with LPS as described for the NO production assay.
-
RNA Extraction and cDNA Synthesis:
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Quantify the RNA and assess its purity.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
Perform the PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the control group.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Procedure:
-
Prepare a stock solution of the test isoflavone in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The isoflavones isolated from Derris species exhibit a wide range of promising bioactivities, particularly in the realms of anticancer and anti-inflammatory research. The in vitro screening methods detailed in this guide provide a robust framework for the initial assessment of these natural products. While compounds like Derriscandenon E have shown potent antiproliferative effects, and others like Genistein and Derrisisoflavone A demonstrate significant anti-inflammatory properties, there is a clear need for further research. Specifically, a more in-depth investigation into the bioactivity and mechanisms of action of less-studied compounds such as this compound is warranted. Future studies should focus on expanding the range of cell lines and assays used for screening, as well as elucidating the specific molecular targets and signaling pathways involved. Such efforts will be crucial in unlocking the full therapeutic potential of this important class of natural compounds.
References
- 1. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Derrisisoflavone B: A Technical Overview of Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derrisisoflavone B, a prenylated isoflavone primarily isolated from the plant Derris scandens, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic effects. Exhibiting a range of biological activities, this natural product shows promise in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-proliferative and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and postulated signaling pathways are presented to facilitate further research and drug development efforts.
Potential Therapeutic Effects
This compound has demonstrated noteworthy biological activities, primarily in the realms of anti-cancer and anti-inflammatory applications.
Anti-Proliferative and Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A dose-dependent decrease in cell viability has been observed in human oral squamous carcinoma (KB) cells and human acute lymphoblastic leukemia (NALM6-MSH+) cells.[1][2] This suggests a potential role for this compound as a lead compound for the development of novel anti-cancer therapies.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory mechanism of this compound are limited, research on isoflavones isolated from Derris scandens, including the structurally related Derrisisoflavone A, indicates a potent anti-inflammatory response.[3] The primary mechanism is believed to be the inhibition of key inflammatory mediators. Specifically, these isoflavones have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This suggests that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.
Other Potential Therapeutic Uses
An isolated fraction containing this compound has been reported to possess anti-dermatophytic activity, indicating its potential as an antifungal agent.[6]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and a related isoflavone, Derriscandenon C, against various cancer cell lines.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| This compound | KB (Oral Squamous Carcinoma) | Decreased Cell Viability | Not explicitly stated, but showed dose-dependent decrease | [1][2] |
| This compound | NALM6-MSH+ (Acute Lymphoblastic Leukemia) | Decreased Cell Viability | Not explicitly stated, but showed dose-dependent decrease | [1][2] |
| Derriscandenon C | KB (Oral Squamous Carcinoma) | Decreased Cell Viability | Not explicitly stated, but decreased mitochondrial membrane potential at IC50 | [1][2] |
Postulated Mechanisms of Action & Signaling Pathways
Based on studies of this compound and related isoflavones, the following signaling pathways are likely involved in its therapeutic effects.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of isoflavones from Derris scandens are strongly associated with the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, and IL-6. This compound is postulated to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Caption: Postulated NF-κB inhibitory pathway of this compound.
Apoptosis Induction Pathway
The anti-proliferative effects of this compound are likely mediated through the induction of apoptosis. While this compound itself did not significantly decrease the mitochondrial membrane potential in KB cells, related compounds did, suggesting the involvement of the intrinsic apoptotic pathway.[1][2] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the evaluation of isoflavones like this compound. Specific parameters may need to be optimized for individual experimental setups.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., KB, NALM6-MSH+)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for assessing cell viability using the MTT assay.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay is used to assess the health of mitochondria by measuring the mitochondrial membrane potential.
-
Materials:
-
Human cancer cell lines (e.g., KB)
-
Complete culture medium
-
This compound
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) staining solution
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slides).
-
Treat cells with the IC50 concentration of this compound for a predetermined time.
-
Incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.
-
Wash the cells with PBS or assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce cytotoxicity in cancer cells and the likely mechanism of inhibiting pro-inflammatory pathways warrant further investigation. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and apoptotic signaling pathways.
-
In Vivo Efficacy: Evaluating the anti-cancer and anti-inflammatory effects of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its therapeutic properties and reduce potential toxicity.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
A thorough understanding of these aspects will be crucial for the translation of this compound from a promising natural product into a clinically viable therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Derriscandenon B: A Technical Guide on a Novel Isoflavone with Antiproliferative Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
Recent phytochemical investigations into Derris scandens (Roxb.) Benth, a plant utilized in traditional medicine, have led to the isolation and characterization of novel isoflavones with promising biological activities. Among these, Derriscandenon B has emerged as a compound of interest due to its demonstrated antiproliferative effects against specific cancer cell lines. This technical guide provides a comprehensive overview of the available scientific data on Derriscandenon B, with a focus on its isolation, biological activity, and the experimental methodologies employed in its study. It is important to note that Derriscandenon B is a distinct chemical entity and should not be confused with Derrisisoflavone B.
Chemical Identity and Physicochemical Properties
Derriscandenon B is a novel isoflavone first reported by Ito et al. in 2020. While detailed physicochemical data remains to be fully published, its structural elucidation was achieved through spectroscopic analysis.
Table 1: Physicochemical Properties of Derriscandenon B
| Property | Data | Reference |
| Molecular Formula | C₂₅H₂₆O₆ | Ito et al., 2020 |
| Molecular Weight | 422.47 g/mol | Ito et al., 2020 |
| Class | Isoflavone | Ito et al., 2020 |
Biological Activity: Antiproliferative Effects
Initial biological screening of Derriscandenon B has revealed its potential as an antiproliferative agent. In vitro studies have demonstrated its activity against human oral squamous cell carcinoma (KB) and human acute lymphoblastic leukemia (NALM6-MSH+) cell lines.
Table 2: Antiproliferative Activity of Derriscandenon B
| Cell Line | Activity | Concentration | Effect on Mitochondrial Membrane Potential (KB cells) | Reference |
| KB | Dose-dependent decrease in cell viability | - | No effect | Ito et al., 2020[1] |
| KB | Significant inhibition of cell proliferation | 5 µM | Not Applicable | Ito et al., 2020[1] |
| NALM6-MSH+ | Dose-dependent decrease in cell viability | - | Not Determined | Ito et al., 2020[1] |
Note: Specific IC50 values for Derriscandenon B have not yet been reported in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for the isolation of Derriscandenon B and the assessment of its antiproliferative activity, based on the procedures described in the primary literature.
Isolation of Derriscandenon B from Derris scandens
The isolation of Derriscandenon B was achieved from the leaves of Derris scandens. The general workflow involves extraction, fractionation, and purification using chromatographic techniques.
Detailed Protocol:
-
Plant Material and Extraction: Air-dried and powdered leaves of Derris scandens are extracted with acetone at room temperature.
-
Concentration and Fractionation: The acetone extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned with ethyl acetate (EtOAc).
-
Chromatographic Purification: The resulting EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-EtOAc.
-
Final Purification: Fractions containing Derriscandenon B are further purified using preparative thin-layer chromatography (TLC) to yield the pure compound.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of Derriscandenon B was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
References
Initial Cytotoxicity Screening of Isoflavones from Derris scandens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of isoflavones isolated from Derris scandens. The document outlines the cytotoxic effects of these compounds on various cancer cell lines, details the experimental protocols for key assays, and illustrates the associated cellular pathways. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Introduction to Derris scandens Isoflavones
Derris scandens, a climbing shrub native to Asia, is a rich source of various isoflavones, a class of phenolic compounds known for their diverse biological activities.[1] Several of these compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[2][3] This guide focuses on the initial in vitro evaluation of these compounds, providing a summary of their cytotoxic potential and the methodologies employed for their assessment.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various isoflavones isolated from Derris scandens against several human cancer cell lines. This data provides a comparative view of their cytotoxic potency.
Table 1: Cytotoxicity of Derriscandenon B and E
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Derriscandenon E | KB | Epidermoid Carcinoma | 2.7 | [2][4][5] |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.9 | [2][4][5] | |
| Derriscandenon B | KB | Epidermoid Carcinoma | >5 (Significant inhibition at 5µM) | [3][6] |
| NALM6-MSH+ | Acute Lymphoblastic Leukemia | Significant dose-dependent decrease | [3] |
Table 2: Cytotoxicity of Other Isoflavones from Derris scandens
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | KB | Epidermoid Carcinoma | Not specified | [7] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [7] | |
| NCI-H187 | Small Cell Lung Cancer | Not specified | [7] | |
| Lupalbigenin | KB | Epidermoid Carcinoma | Not specified | [7] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [7] | |
| NCI-H187 | Small Cell Lung Cancer | Not specified | [7] | |
| Derriscandenon F | KB | Epidermoid Carcinoma | 12.9 | [2][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the cytotoxicity screening of Derris scandens isoflavones are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test isoflavone in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to determine the effect of a compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and early-stage apoptosis.
Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
JC-1 Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of culture medium containing 2 µM JC-1 to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing: Remove the JC-1 containing medium and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader. Measure green fluorescence at an excitation/emission of ~485/535 nm and red fluorescence at an excitation/emission of ~550/600 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of isoflavones.
Proposed Signaling Pathway for Cytotoxicity of Derris scandens Isoflavones
Caption: Proposed mechanisms of isoflavone-induced apoptosis.
Mechanism of Action
The cytotoxic effects of isoflavones from Derris scandens appear to be mediated through multiple cellular pathways, leading to the induction of apoptosis.
Mitochondrial-Mediated Apoptosis
Several isoflavones from Derris scandens, such as Derriscandenon E, have been shown to reduce the mitochondrial membrane potential in cancer cells.[2][4][5] This disruption of mitochondrial function is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade and culminates in programmed cell death.
Interestingly, studies have indicated that Derriscandenon B does not significantly affect the mitochondrial membrane potential in KB cells, suggesting that it may induce cytotoxicity through an alternative mechanism.[3][6]
Topoisomerase II Inhibition
Other isoflavones isolated from Derris scandens, including 5,7,4'-trihydroxy-6,8-diprenylisoflavone and lupalbigenin, have been identified as Topoisomerase II poisons.[7] By inhibiting this essential enzyme, these compounds can induce DNA damage, which subsequently triggers apoptotic cell death. This highlights the diverse mechanisms through which isoflavones from this plant can exert their anticancer effects.
Conclusion
The isoflavones isolated from Derris scandens exhibit promising cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action. This guide provides a foundational summary of the initial screening data and the experimental protocols used for their evaluation. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and the in vivo efficacy of these natural compounds as potential anticancer therapeutics.
References
- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Derrisisoflavone B: A Technical Whitepaper on a Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derrisisoflavone B, a prenylated isoflavone isolated from the plant Derris scandens, has demonstrated notable antiproliferative effects against various cancer cell lines. This technical guide synthesizes the current understanding of its mechanism of action, drawing parallels from the broader class of isoflavones while highlighting unique characteristics. The central hypothesis is that This compound exerts its anticancer effects primarily through the induction of G2/M cell cycle arrest and the concurrent inhibition of pro-survival signaling pathways, namely the PI3K/Akt and NF-κB pathways, in a manner independent of the intrinsic mitochondrial apoptosis pathway. This document provides a comprehensive overview of the supporting data, detailed experimental protocols for investigating this hypothesis, and visual representations of the key molecular pathways involved.
Introduction
Isoflavones, a class of phytoestrogens, have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. This compound, derived from Derris scandens, has emerged as a compound of interest due to its observed antiproliferative properties. A critical distinguishing feature of this compound is its ability to inhibit cancer cell growth without inducing a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. This suggests a mechanism of action distinct from many other cytotoxic agents and even other isoflavones isolated from the same plant. This whitepaper will explore the hypothesized mechanism of action of this compound, focusing on its potential roles in cell cycle regulation and the modulation of key cancer-related signaling pathways.
Core Hypothesis: G2/M Cell Cycle Arrest and Inhibition of Pro-Survival Signaling
The proposed mechanism of action for this compound is twofold:
-
Induction of Cell Cycle Arrest at the G2/M Phase: By arresting the cell cycle at the G2/M transition, this compound prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
-
Inhibition of PI3K/Akt and NF-κB Signaling Pathways: These pathways are constitutively active in many cancers, promoting cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways by this compound would sensitize cancer cells to cell death signals and further contribute to the cessation of proliferation.
This hypothesis is supported by the general understanding of isoflavone bioactivity and the specific observation that this compound does not disrupt the mitochondrial membrane potential.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the quantitative data on the antiproliferative effects of this compound and related isoflavones from Derris scandens.
| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| This compound | KB (human oral carcinoma) | MTT | Cell Viability | Not explicitly stated, but significant inhibition at 5 µM | [1] |
| This compound | NALM6-MSH+ (human leukemia) | MTT | Cell Viability | Dose-dependent decrease observed | [1] |
| Derriscandenon C | KB | MTT | Cell Viability | Not specified | [1] |
| Derrubone | KB | MTT | Cell Viability | Not specified | [1] |
| Glyurallin | KB | MTT | Cell Viability | Not specified | [1] |
| Derriscandenon E | KB | MTT | Cell Viability | 2.7 | [2] |
| Derriscandenon F | KB | MTT | Cell Viability | 12.9 | [2] |
| Staurosporine (Control) | KB | MTT | Cell Viability | 1.25 | [2] |
| Staurosporine (Control) | NALM-6 | MTT | Cell Viability | 0.01 | [2] |
Signaling Pathway Analysis
The Role of PI3K/Akt and NF-κB Pathways in Cancer
The PI3K/Akt and NF-κB signaling cascades are critical regulators of cell survival and proliferation. In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis.
-
PI3K/Akt Pathway: When activated, this pathway phosphorylates a series of downstream targets that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression.
-
NF-κB Pathway: This transcription factor, when activated, moves to the nucleus and promotes the expression of genes involved in inflammation, cell survival (e.g., Bcl-xL), and proliferation.
Isoflavones have been shown to inhibit these pathways, providing a strong rationale for investigating this as a mechanism for this compound.[1][3]
Hypothesized Inhibition by this compound
This compound is hypothesized to interfere with these pathways, potentially by inhibiting key kinases such as Akt or IKK (IκB kinase), which is crucial for NF-κB activation. This inhibition would lead to a decrease in the expression of pro-survival genes and an increase in the susceptibility of cancer cells to apoptosis, likely through the extrinsic pathway or other non-mitochondrial cell death mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: KB (human oral carcinoma) and NALM6-MSH+ (human leukemia) cells can be used.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key proteins in the PI3K/Akt and NF-κB pathways (e.g., p-Akt, Akt, p-IκBα, IκBα, NF-κB p65) and cell cycle regulation (e.g., Cyclin B1, CDK1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflow
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating this compound's mechanism.
Conclusion and Future Directions
The current evidence strongly suggests that this compound exerts its antiproliferative effects through a combination of G2/M cell cycle arrest and the suppression of pro-survival signaling pathways, including PI3K/Akt and NF-κB. This mechanism is notably independent of the intrinsic mitochondrial apoptotic pathway.
Future research should focus on:
-
Definitive Quantification: Precisely determining the IC50 values of this compound in a wider range of cancer cell lines.
-
Molecular Target Identification: Identifying the direct molecular targets of this compound within the PI3K/Akt and NF-κB pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
-
Extrinsic Apoptosis Pathway: Investigating whether this compound can induce apoptosis through the death receptor pathway.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer agent.
References
- 1. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Derrisisoflavone B from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Derrisisoflavone B is a prenylated isoflavone found in various plant species of the Derris genus, such as Derris scandens and Derris robusta.[1][2] This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and anti-dermatophytic properties.[1][3] These notes provide a comprehensive overview of the extraction and purification protocols for this compound from plant materials, tailored for research and drug development purposes.
Data Presentation: Quantitative Analysis of Isoflavone Extraction
While specific quantitative data for this compound is not extensively documented in a single source, the following table summarizes typical yields and conditions for isoflavone extraction from Derris and related species, providing a comparative baseline for experimental design.
| Plant Material | Extraction Solvent | Extraction Method | Key Isoflavone(s) Quantified | Yield/Concentration | Reference |
| Derris scandens (Stem) | 95% Ethanol | Soxhlet Extraction | Genistein | 0.71 ± 0.00 mg/g extract | [4][5] |
| Derris scandens (Stem) | 95% Ethanol | Soxhlet Extraction | Compound D (unspecified) | 18.89 ± 0.24 mg/g extract | [4][5] |
| Derris robusta (Twigs and Leaves) | EtOH-H₂O (95:5) | Maceration | Derrisisoflavones H-K | 14 mg of compound 5 from 870g crude extract | [6] |
| Derris trifoliata (Leaves) | Methanol | Maceration | Three unidentified compounds | Not specified | [7][8] |
| Cytisus scoparius | Not specified | Not specified | Daidzin, Genistin | 0.60 ± 0.03 mg/g d.m., 1.08 ± 0.02 mg/g d.m. | [9] |
| Melilotus albus | Not specified | Not specified | Daidzin | 3.23 ± 0.11 mg/g d.m. | [9] |
| Ononis arvensis | Not specified | Not specified | Ononin | 9.34 ± 0.17 mg/g d.m. | [9] |
Note: Yields can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction parameters employed.
Experimental Protocols
This section details a generalized methodology for the extraction and purification of this compound from plant material, based on established protocols for isoflavones from the Derris genus.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant parts (e.g., stems, leaves, or roots) of the Derris species. Ensure proper botanical identification by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: Air-dry the plant material in the shade at room temperature (25-30°C) for 7-10 days or until brittle.[7][8] This prevents the degradation of thermolabile compounds.
-
Grinding: Pulverize the dried plant material into a fine powder (approximately 0.25 µm mesh size) using a mechanical grinder.[7][8] This increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered plant material in airtight, light-proof containers at room temperature to prevent photodegradation and moisture absorption.[7][8]
Extraction of Crude Isoflavone Mixture
Method: Maceration
Maceration is a simple and effective technique for extracting thermolabile compounds.
-
Solvent Selection: Use a polar solvent such as 95% ethanol or methanol.[6][7][8] A solvent-to-solid ratio of 10:1 (v/w) is a common starting point (e.g., 10 L of solvent for 1 kg of powdered plant material).
-
Extraction Process:
-
Place the powdered plant material in a large container with a lid.
-
Add the extraction solvent and seal the container.
-
Allow the mixture to stand at room temperature for 3-4 days with occasional agitation.[6]
-
Decant the solvent. The process should be repeated three times with fresh solvent to ensure exhaustive extraction.[6]
-
-
Filtration and Concentration:
Purification of this compound
Purification is typically achieved through a series of chromatographic steps.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel (200-300 mesh) to create a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent like petroleum ether or hexane.
-
Loading and Elution:
-
Carefully load the adsorbed crude extract onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of petroleum ether and acetone (e.g., starting from 10:1 to 0:1 v/v).[6]
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)
-
Column Preparation: Swell the Sephadex LH-20 gel in the chosen solvent system (e.g., a 1:1 mixture of chloroform and methanol) and pack it into a column.[6]
-
Sample Application and Elution:
-
Dissolve the partially purified fraction containing this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with the same solvent system.
-
-
Fraction Collection: Collect small fractions and analyze them via TLC or HPLC to identify those containing pure this compound.
Purity Assessment
The purity of the isolated this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[3][10]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship Diagram: Key Stages and Outputs
Caption: Stages and corresponding outputs in the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. phcogj.com [phcogj.com]
- 6. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Derrisisoflavone B using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derrisisoflavone B is a prenylated isoflavone found in plants of the Derris genus, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery pipelines. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of flavonoids due to its sensitivity, specificity, and reliability.[1][2] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
The method employs a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the efficient separation of the analyte. The quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a this compound standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic acid/Trifluoroacetic acid, analytical grade)
-
Sample matrix (e.g., plant extract, plasma)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for isoflavone separation.[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Elution: A typical gradient program is outlined in the table below. This may require optimization depending on the specific column and sample matrix.
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Isoflavones are typically detected between 254 nm and 260 nm.[4][5] A DAD can be used to determine the optimal wavelength for this compound.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition) to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract a known amount of the powder (e.g., 1 g) with a suitable solvent such as methanol or acetonitrile, often with the aid of ultrasonication or Soxhlet extraction.[6]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[7]
-
-
Liquid Samples (e.g., plasma):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter prior to analysis.
-
Method Validation
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.99.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentration levels. The relative standard deviation (RSD) should typically be <2%.[2]
-
Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For similar isoflavones, LODs can range from 0.01 to 0.08 µg/mL and LOQs from 0.03 to 0.26 µg/mL.[8][9]
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Table 2: Method Validation Summary for Isoflavone Analysis (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.99 |
| Range (µg/mL) | 0.1 - 100 | - |
| Precision (RSD%) | ||
| Intra-day | < 1.5% | < 2% |
| Inter-day | < 2.0% | < 2% |
| Accuracy (Recovery %) | 98 - 103% | 95 - 105% |
| LOD (µg/mL) | ~0.05 | - |
| LOQ (µg/mL) | ~0.15 | - |
Visualizations
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound in various sample matrices. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in research and development. Proper method validation is essential to ensure the integrity of the generated data. The provided protocol serves as a comprehensive guide but may require minor adjustments to optimize performance for specific analytical challenges.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using Derrisisoflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Derrisisoflavone B on cancer cell lines using a colorimetric MTT assay. This compound is a prenylated isoflavone isolated from plants of the Derris genus, which has demonstrated potential anti-cancer properties.
Introduction
This compound and related isoflavones isolated from Derris scandens have been shown to exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3] The mechanism of action for many isoflavones involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5] This document provides a comprehensive protocol to quantify the effects of this compound on cell viability.
Data Presentation
The following table summarizes the cytotoxic activity of isoflavones structurally related to this compound, isolated from Derris scandens, against different human cancer cell lines. This data can be used as a reference for determining the appropriate concentration range for your experiments.
| Compound Name | Cell Line | Assay Type | IC50 Value (µM) |
| Derriscandenon E | KB (epidermoid carcinoma) | MTT | 2.7[1] |
| Derriscandenon E | NALM-6 (acute lymphoblastic leukemia) | MTT | 0.9[1] |
| Derriscandenon F | KB (epidermoid carcinoma) | MTT | 12.9[1] |
| Derriscandenon F | NALM-6 (acute lymphoblastic leukemia) | MTT | 2.7[1] |
| Derriscandenon B & C | KB (epidermoid carcinoma) | MTT | Dose-dependent decrease in viability observed[6] |
| Derriscandenon B | NALM6-MSH+ (acute lymphoblastic leukemia) | MTT | Dose-dependent decrease in viability observed[6] |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., KB, NALM-6, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution (for adherent cells)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
For adherent cells: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells: Perform a cell count and dilute the cells to the desired density. Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach (for adherent cells) and stabilize.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment solution directly (for suspension cells).
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization of the formazan.
5. Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
6. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability using this compound and an MTT assay.
Proposed Signaling Pathway of this compound in Cancer Cells
Isoflavones have been shown to induce apoptosis in cancer cells by inhibiting key survival signaling pathways. An extract from Derris scandens has been observed to suppress the activation of Erk1/2, a key component of the MAPK/ERK pathway. Furthermore, isoflavones are known inhibitors of the PI3K/Akt pathway. Inhibition of these pathways leads to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax), ultimately leading to caspase activation and programmed cell death.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of PI3K/Akt and MAPK/ERK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Antiproliferative Effects of Derrisisoflavone B using the MTT Assay
Introduction
Derrisisoflavone B, an isoflavone isolated from plants of the Derris genus, has garnered interest for its potential anticancer properties. Isoflavones are a class of flavonoids known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[2][3] It serves as an excellent tool for in vitro screening of the cytotoxic and antiproliferative potential of natural compounds like this compound against various cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are present in metabolically active, viable cells.[4][5] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble purple formazan crystals.[3][5] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[3][5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]
Application in Screening this compound
The MTT assay is particularly useful for:
-
Determining Cytotoxicity: Establishing the concentration range at which this compound exhibits cytotoxic effects on cancer cells.
-
Dose-Response Analysis: Generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.
-
High-Throughput Screening: Efficiently screening the effects of this compound across multiple cancer cell lines to identify those that are most sensitive.
Studies on isoflavones isolated from Derris scandens, including compounds structurally related to this compound, have demonstrated significant antiproliferative activity. For instance, Derriscandenon B has been shown to induce a dose-dependent decrease in the viability of KB (human epidermoid carcinoma) and NALM6-MSH+ (human acute lymphoblastic leukemia) cells.[1][6]
Quantitative Data Summary
The following table summarizes the IC50 values of isoflavones isolated from Derris scandens, demonstrating their antiproliferative potential against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derriscandenon E | KB | 2.7 | [7][8] |
| Derriscandenon E | NALM-6 | 0.9 | [7][8] |
| Derriscandenon F | KB | 12.9 | [7][8] |
| Staurosporine (Control) | KB | 1.25 | [8] |
| Staurosporine (Control) | NALM-6 | 0.01 | [8] |
Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for assessing the antiproliferative effects of this compound.
Materials and Reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[4]
-
Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Potential Signaling Pathway
Isoflavones are known to induce apoptosis in cancer cells by modulating multiple signaling pathways.[9] While this compound's exact mechanism is under investigation, related compounds often trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[10] Some isoflavones from Derris scandens have been shown to reduce the mitochondrial membrane potential, suggesting involvement of the intrinsic pathway.[7] However, one study noted that Derriscandenon B did not affect the mitochondrial membrane potential, indicating it may act through a different mechanism.[1][6] Other pathways commonly affected by isoflavones include the MAPK and PI3K/Akt pathways, which regulate cell survival and proliferation.[9][11]
The diagram below illustrates a generalized model of apoptosis induction that can be influenced by isoflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Derrisisoflavone B in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Derrisisoflavone B's effects on cancer cell lines, along with detailed protocols for key experimental assays. This compound, an isoflavone isolated from the plant Derris scandens, has demonstrated potential as an anti-cancer agent. The following information is intended to guide researchers in studying its mechanism of action and evaluating its therapeutic potential.
Data Presentation
The antiproliferative activity of this compound and related isoflavones from Derris scandens has been evaluated in several cancer cell lines. The following table summarizes the available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Derriscandenon E | KB (epidermoid carcinoma) | 2.7 | [1] |
| Derriscandenon E | NALM-6 (acute lymphoblastic leukaemia) | 0.9 | [1] |
| Derriscandenon F | KB (epidermoid carcinoma) | 12.9 | [1] |
| This compound | KB (epidermoid carcinoma) | Dose-dependent decrease in viability observed, specific IC50 not reported | [2] |
| This compound | NALM6-MSH+ (acute lymphoblastic leukaemia) | Dose-dependent decrease in viability observed, specific IC50 not reported | [2] |
Mechanism of Action and Signaling Pathways
Studies on isoflavones isolated from Derris scandens suggest that their anti-cancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] Interestingly, while some isoflavones from this plant, such as derriscandenon E and F, reduce the mitochondrial membrane potential as part of their apoptotic mechanism, this compound has been shown to not affect the mitochondrial membrane potential in KB cells.[1][2] This indicates that this compound may induce apoptosis through a mitochondrial-independent pathway or that its primary mechanism of action could be cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells) at the concentrations tested.
Isoflavones are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[4][5] While the specific pathways affected by this compound have not yet been fully elucidated, the PI3K/Akt and MAPK signaling pathways are common targets for this class of compounds.[4] Further research is required to determine the precise molecular targets of this compound.
Potential Signaling Pathway of this compound
Figure 1: Proposed mechanism of this compound.
Experimental Protocols
The following are detailed protocols for foundational experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., KB, NALM-6)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Experimental Workflow for Cell Viability
Figure 2: MTT assay experimental workflow.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Apoptosis Analysis Logic
Figure 3: Logic of Annexin V/PI staining.
These protocols provide a starting point for investigating the anti-cancer properties of this compound. Further experiments, such as cell cycle analysis by propidium iodide staining and Western blotting for key signaling proteins, will be necessary to fully elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Derrisisoflavone B in KB and NALM6-MSH+ Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone B, an isoflavone isolated from Derris scandens, has demonstrated notable antiproliferative effects against various cancer cell lines. This document provides a comprehensive overview of the known effects of this compound on the human oral squamous carcinoma (KB) and human acute lymphoblastic leukemia (NALM6-MSH+) cell lines. The provided data and protocols are intended to guide researchers in further investigating its mechanism of action, with a particular focus on its potential modulation of the PI3K/Akt/mTOR signaling pathway. While direct evidence linking this compound to the PI3K/Akt/mTOR pathway in these specific cell lines is still emerging, the known activities of isoflavones suggest this is a promising avenue of investigation.[1][2]
Quantitative Data Summary
The antiproliferative activity of isoflavones from Derris scandens, including compounds identified as derriscandenon B and C, has been evaluated in KB and NALM-6 cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values. It is important to note that different studies may use varying nomenclature for the same or similar compounds. For the purpose of this document, "this compound" is considered equivalent to "derriscandenon B" based on the context of the available literature.
Table 1: IC50 Values of Derris Scandens Isoflavones in KB Cells
| Compound | IC50 (µM) | Reference |
| Derriscandenon B / E | 2.7 | [3][4] |
| Derriscandenon C / F | 12.9 | [3][4] |
Table 2: IC50 Values of Derris Scandens Isoflavones in NALM-6 Cells
| Compound | IC50 (µM) | Reference |
| Derriscandenon B / E | Not explicitly stated, but showed activity | [5] |
| Derriscandenon E | 0.9 | [3][4] |
| Derriscandenon F | Not explicitly stated, but showed activity | [3][4] |
Mechanism of Action
Apoptosis Induction
Studies suggest that isoflavones from Derris scandens induce apoptosis in cancer cells. Interestingly, one study reported that while derriscandenon C, derrubone, and glyurallin decreased the mitochondrial membrane potential in KB cells, derriscandenon B (this compound) had no such effect.[5] This suggests that this compound may induce apoptosis through a mechanism independent of the intrinsic mitochondrial pathway in KB cells. Further investigation into the activation of extrinsic apoptotic pathways (e.g., via death receptors) or other mitochondrial-independent mechanisms is warranted.
Potential Involvement of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and apoptosis.[6] Its dysregulation is a hallmark of many cancers.[6] Isoflavones as a class of compounds have been shown to modulate the PI3K/Akt/mTOR pathway, often leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2] Although direct evidence for this compound's effect on this pathway in KB and NALM6-MSH+ cells is not yet available, it is a plausible mechanism of action. It is hypothesized that this compound may inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, thereby promoting apoptosis and inhibiting proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on KB and NALM6-MSH+ cells.
Materials:
-
KB or NALM6-MSH+ cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
KB or NALM6-MSH+ cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
KB or NALM6-MSH+ cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
KB or NALM6-MSH+ cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for investigating this compound.
References
- 1. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Item - Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Harnessing Derrisisoflavone B: A Seed Compound for Drug Discovery in Inflammation and Oncology
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Derrisisoflavone B, a prenylated isoflavone primarily isolated from the plant Derris scandens, is emerging as a promising seed compound for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anti-cancer agents. Its unique chemical structure and multifaceted biological activities have garnered significant attention from the scientific community, paving the way for extensive research into its therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring this compound as a starting point for drug discovery.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₆ |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
| CAS Number | 246870-75-7 |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities that underscore its potential as a lead compound in drug discovery programs.
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties by modulating key inflammatory pathways. Studies have shown that it can significantly suppress the production of pro-inflammatory mediators. For instance, Derrisisoflavone A, a closely related compound, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3] This effect is crucial as excessive NO production is implicated in the pathophysiology of various inflammatory diseases. The anti-inflammatory effects of this compound and related isoflavones are attributed to their ability to downregulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX).[1][3]
Anti-cancer Activity
In the field of oncology, this compound and its analogs have shown promising anti-proliferative effects against various cancer cell lines. While specific IC50 values for this compound are still being extensively researched, related compounds from Derris scandens have demonstrated significant cytotoxicity. For example, derriscandenon B and C, derrubone, and glyurallin have shown dose-dependent decreases in the viability of KB and NALM6-MSH+ cancer cell lines.[4] Furthermore, some of these compounds were found to induce a decrease in the mitochondrial membrane potential in KB cells, suggesting an apoptotic mechanism of action.[4][5]
The table below summarizes the reported biological activities of this compound and related compounds.
| Compound/Extract | Assay | Target/Cell Line | Activity/IC50 | Reference |
| Derrisisoflavone A | Nitric Oxide Inhibition | RAW 264.7 cells | Potent inhibitor (part of a ranked order of isoflavones) | [1][2][3] |
| Derrisisoflavone A | Phosphodiesterase 5 (PDE5) Inhibition | IC50: 9 µM | [6] | |
| Derriscandenon B & C, Derrubone, Glyurallin | Cell Viability (MTT Assay) | KB cells | Dose-dependent decrease | [4] |
| Derriscandenon C, Derrubone, Glyurallin | Mitochondrial Membrane Potential | KB cells | Decreased by ~55% at IC50 concentration | [4][5] |
| Lupalbigenin | Thromboxane B2 Inhibition | IC50: 3 µM | [7] | |
| Lupalbigenin | Leukotriene B4 Inhibition | IC50: 6 µM | [7] | |
| Derris scandens 50% Ethanolic Extract | COX-1 Inhibition | IC50: 4.11 µg/mL | [7] |
Mechanism of Action: Modulation of Key Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through its interaction with critical cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[8][9] Isoflavones have been shown to inhibit NF-κB activation, thereby preventing the transcription of pro-inflammatory genes.[10] The inhibitory action is thought to involve the prevention of the degradation of IκBα, an inhibitor of NF-κB, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.
MAPK Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are also critical regulators of inflammation and cell proliferation.[11][12][13] Isoflavones can modulate MAPK signaling, although the precise mechanisms for this compound are still under investigation. This modulation can lead to the inhibition of downstream transcription factors and a reduction in the expression of inflammatory and proliferative genes.
Experimental Protocols
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol is designed to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) should also be included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of NaNO₂.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
In Vitro Anti-cancer Activity: MTT Cell Viability Assay
This protocol is used to evaluate the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KB, NALM6-MSH+)
-
Appropriate cell culture medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well microplates
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Lead Optimization
The isoflavone scaffold of this compound provides a versatile platform for medicinal chemistry efforts. Structure-activity relationship (SAR) studies on related isoflavones suggest that the nature and position of substituents on the A and B rings are crucial for their biological activity.[10] For instance, the presence of prenyl groups is often associated with enhanced anti-inflammatory and anti-cancer effects.[14]
Future drug discovery efforts could focus on:
-
Synthesis of Analogs: Synthesizing a library of this compound derivatives with modifications to the prenyl groups and hydroxyl moieties to explore and optimize their potency and selectivity.[15]
-
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding interactions of this compound and its analogs with key protein targets in the NF-κB and MAPK pathways.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to identify candidates with favorable drug-like properties.
Conclusion
This compound stands out as a compelling natural product with significant potential as a seed compound for the development of novel anti-inflammatory and anti-cancer drugs. Its ability to modulate key signaling pathways like NF-κB and MAPK provides a solid foundation for further investigation. The protocols and application notes provided herein offer a framework for researchers to explore the therapeutic promise of this compound and its derivatives, with the ultimate goal of translating this natural product into clinically effective therapies.
References
- 1. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the MAPK Signaling Pathway by Red Rice Extract in UVB-irradiated Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Determining the Anti-dermatophytic Activity of Derrisisoflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-dermatophytic activity of Derrisisoflavone B, a prenylated isoflavone with potential as a novel antifungal agent. The following sections detail the experimental procedures, data interpretation, and a summary of the putative mechanism of action based on current knowledge of related compounds.
Introduction
Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is a prevalent condition worldwide caused by a group of keratinophilic fungi known as dermatophytes. The most common causative agents belong to the genera Trichophyton, Microsporum, and Epidermophyton. The emergence of drug-resistant strains and the side effects associated with current antifungal therapies necessitate the discovery and development of new anti-dermatophytic agents.
This compound, an isoflavone isolated from plants of the Derris genus, has been identified as a compound of interest due to the known antimicrobial properties of isoflavonoids. This document outlines the standardized methodologies to quantify the in vitro anti-dermatophytic efficacy of this compound.
Data Presentation
While specific experimental data on the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes is not yet publicly available, the following tables are structured to present such quantitative data once obtained. These tables are designed for clear comparison of the compound's activity against various dermatophyte species and in relation to a standard antifungal drug.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Dermatophytes
| Dermatophyte Species | This compound MIC Range (µg/mL) | Griseofulvin MIC Range (µg/mL)[1] |
| Trichophyton rubrum | Data to be determined | 0.6 |
| Trichophyton mentagrophytes | Data to be determined | 2.5 |
| Microsporum gypseum | Data to be determined | 0.6 |
| Microsporum nanum | Data to be determined | 0.8 |
| Trichophyton terrestre | Data to be determined | 0.6 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Common Dermatophytes
| Dermatophyte Species | This compound MFC Range (µg/mL) |
| Trichophyton rubrum | Data to be determined |
| Trichophyton mentagrophytes | Data to be determined |
| Microsporum gypseum | Data to be determined |
Experimental Protocols
The following protocols are based on the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Griseofulvin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Dermatophyte isolates (Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum gypseum)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Hemocytometer
Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and Griseofulvin in DMSO to a final concentration of 1600 µg/mL.
-
-
Preparation of Fungal Inoculum:
-
Culture dermatophyte isolates on SDA plates at 30°C for 7-14 days to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric correlation.
-
Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10⁴ CFU/mL.
-
-
Microplate Preparation:
-
Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 28-35°C for 4-7 days, or until visible growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition (e.g., ≥80%) of growth compared to the growth control.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that kills the fungus.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plates at 28-35°C for 4-7 days.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the SDA plate.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for MIC and MFC determination.
Putative Mechanism of Action of Prenylated Isoflavonoids
The precise signaling pathway targeted by this compound in dermatophytes has not been elucidated. However, studies on other prenylated isoflavonoids suggest a primary mechanism involving the disruption of the fungal plasma membrane. The lipophilic prenyl group is thought to facilitate the insertion of the isoflavone into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of membrane disruption.
Key Fungal Signaling Pathways as Potential Targets
While the direct target of this compound is unknown, several signaling pathways are crucial for dermatophyte survival and are the targets of existing antifungal drugs. Future research could investigate if this compound interacts with any of these pathways.
Caption: Key antifungal target pathways.
Conclusion
The provided protocols offer a standardized framework for the in vitro evaluation of this compound's anti-dermatophytic activity. Determination of its MIC and MFC values against a panel of clinically relevant dermatophytes is a critical first step in assessing its potential as a therapeutic agent. Further research is warranted to elucidate its precise mechanism of action and to explore its efficacy in in vivo models of dermatophytosis. The structural features of this compound, particularly its prenyl group, suggest that membrane interaction is a likely mechanism, a hypothesis that can be investigated through membrane permeabilization and electron microscopy studies.
References
Application Notes and Protocols: Derrisisoflavone B for Studying Quorum Sensing Interference
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2] This process is mediated by small signaling molecules called autoinducers.[1][2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3][4] The increasing prevalence of antibiotic resistance has spurred the development of novel antimicrobial strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach.[1][5] QSIs disrupt bacterial communication without exerting direct bactericidal pressure, potentially reducing the likelihood of resistance development.[1]
Derrisisoflavone B, a diprenylated isoflavonoid, has been identified as a potent quorum sensing inhibitor.[5] It has demonstrated significant efficacy in attenuating the virulence of pathogenic bacteria such as Pseudomonas aeruginosa and Chromobacterium violaceum.[5][6] This document provides detailed application notes and experimental protocols for studying the QSI activity of this compound.
Mechanism of Action
This compound interferes with AHL-mediated quorum sensing.[5] In P. aeruginosa, it downregulates the expression of key transcriptional regulators (LasR and RhlR) and autoinducer synthase genes (lasI and rhlI).[5] This leads to a significant reduction in the production of various virulence factors and inhibits biofilm formation.[5] In silico studies suggest that this compound exhibits a strong binding affinity to AHL-based receptors, indicating a competitive inhibition mechanism.[5]
Data Presentation: Inhibitory Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various quorum sensing-regulated processes.
| Virulence Factor | Target Organism | % Inhibition | Reference |
| Pyocyanin | P. aeruginosa PAO1 | >60% | [5] |
| LasA Protease | P. aeruginosa PAO1 | >60% | [5] |
| LasB Elastase | P. aeruginosa PAO1 | >60% | [5] |
| Total Protease | P. aeruginosa PAO1 | >60% | [5] |
| Violacein | C. violaceum | Not specified |
| Biofilm Component | Target Organism | % Inhibition | Reference |
| Biofilm Formation | P. aeruginosa PAO1 | Considerable | [5] |
| Rhamnolipid | P. aeruginosa PAO1 | Significant | [5] |
| Alginate | P. aeruginosa PAO1 | Significant | [5] |
| Total Exopolysaccharide | P. aeruginosa PAO1 | Significant | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the quorum sensing interference of this compound.
1. Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common method for screening QS inhibitors. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by the CviI/CviR QS system, a homolog of the LuxI/LuxR system.[1][7]
-
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture with fresh LB broth to an OD600 of 0.1.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add varying concentrations of this compound to the wells. Include a solvent control (DMSO) and a negative control (no treatment).
-
Incubate the plate at 30°C for 24 hours with shaking.
-
After incubation, measure the OD600 to assess bacterial growth.
-
To quantify violacein production, centrifuge the plate at 4000 rpm for 10 minutes.
-
Discard the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm.
-
Calculate the percentage of violacein inhibition relative to the control.
-
2. Biofilm Inhibition Assay in Pseudomonas aeruginosa
This protocol quantifies the ability of this compound to inhibit biofilm formation by P. aeruginosa.
-
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Spectrophotometer
-
-
Protocol:
-
Grow an overnight culture of P. aeruginosa in TSB at 37°C.
-
Dilute the culture to an OD600 of 0.05 in fresh TSB.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add different concentrations of this compound to the wells, including appropriate controls.
-
Incubate the plate statically at 37°C for 24 hours.
-
Gently remove the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with sterile water.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 550 nm.
-
3. Pyocyanin Quantification Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, with its production regulated by the QS system.
-
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
This compound stock solution
-
Chloroform
-
0.2 M HCl
-
-
Protocol:
-
Culture P. aeruginosa in LB broth with and without this compound for 24 hours at 37°C.
-
Centrifuge 5 mL of the culture supernatant at 4000 rpm for 10 minutes.
-
Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing.
-
Separate the chloroform layer (blue) and re-extract it with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
Measure the absorbance of the pink solution at 520 nm.
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.
-
Visualizations
Caption: P. aeruginosa quorum sensing pathway and the inhibitory points of this compound.
Caption: General experimental workflow for evaluating quorum sensing inhibitors.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An In-Depth Study on the Inhibition of Quorum Sensing by Bacillus velezensis D-18: Its Significant Impact on Vibrio Biofilm Formation in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derrisisoflavone-B interferes with AHL-mediated quorum sensing of Pseudomonas aeruginosa and decreased pathogenicity in Caenorhabditis elegans infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies with Derrisisoflavone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of Derrisisoflavone B, a prenylated isoflavone with promising anti-cancer, anti-inflammatory, and hormonal modulatory activities demonstrated in vitro.
Pre-formulation and Vehicle Selection
Due to the hydrophobic nature of isoflavones, proper formulation is critical for ensuring bioavailability in in vivo studies. It is recommended to conduct preliminary solubility studies. For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or a mixture of polyethylene glycol (PEG) 400 and water. Homogeneity of the suspension should be ensured before each administration.
Dosing Considerations
As there is no published in vivo data for this compound, initial dose-ranging studies are recommended. Based on in vivo studies of other isoflavones like genistein and daidzein, a starting dose range of 25-100 mg/kg body weight, administered daily via oral gavage, is a reasonable starting point for efficacy studies in mice. Acute toxicity studies should be performed to establish the maximum tolerated dose (MTD).
Application Note 1: Evaluation of Anti-Cancer Activity
Objective: To assess the in vivo anti-tumor efficacy of this compound using a cancer cell line-derived xenograft (CDX) model.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture a relevant human cancer cell line (e.g., KB oral cancer cells or NALM-6 leukemia cells, based on in vitro data) under standard conditions.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells suspended in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
This compound Group(s): Administer this compound at selected doses (e.g., 25, 50, 100 mg/kg) daily via oral gavage.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the cancer model.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue for further analysis (histopathology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for signaling pathway proteins).
-
Collect blood for pharmacokinetic analysis if required.
-
Data Presentation: Anti-Cancer Efficacy
| Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | - | |||||
| This compound | 25 | |||||
| This compound | 50 | |||||
| This compound | 100 | |||||
| Positive Control | [Dose] |
Signaling Pathway: Isoflavones in Cancer
Isoflavones, including this compound, are known to modulate multiple signaling pathways involved in cancer progression.[1][2] Key pathways include the inhibition of pro-survival signals like Akt and NF-κB, and modulation of MAPK pathways, leading to cell cycle arrest and apoptosis.[1][2]
Application Note 2: Evaluation of Anti-Inflammatory Activity
Objective: To determine the in vivo anti-inflammatory effects of this compound in an acute inflammation model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use 6-8 week old male or female BALB/c mice.
-
Acclimation and Baseline Measurement: Acclimatize the animals and measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution orally 1 hour before carrageenan injection.
-
This compound Group(s): Administer this compound at selected doses (e.g., 25, 50, 100 mg/kg) orally 1 hour before carrageenan injection.
-
Positive Control Group: Administer a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (10 mg/kg) orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination and measurement of inflammatory biomarkers (e.g., myeloperoxidase activity, cytokine levels).
-
Data Presentation: Anti-Inflammatory Efficacy
| Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | |||
| This compound | 25 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Indomethacin | 10 |
Signaling Pathway: Inflammation
This compound is expected to exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB and MAPK, which are crucial for the production of inflammatory mediators.[3][4]
Application Note 3: Evaluation of Hormonal Activity
Objective: To assess the potential estrogenic and anti-androgenic activities of this compound in vivo.
Experimental Protocol: Uterotrophic and Hershberger Assays
A. Uterotrophic Assay (Estrogenic Activity):
-
Animal Model: Use immature (20-21 days old) female ovariectomized rats or mice.
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg/day) or a positive control (e.g., 17α-ethinylestradiol, 3 µg/kg/day) orally for 3 consecutive days. A vehicle control group should also be included.
-
Endpoint Analysis: On day 4, euthanize the animals, carefully dissect the uterus, and record the wet and blotted uterine weights. An increase in uterine weight compared to the vehicle control indicates estrogenic activity.
B. Hershberger Assay (Anti-Androgenic Activity):
-
Animal Model: Use castrated (on postnatal day 42) male rats (peripubertal).
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg/day) orally for 10 consecutive days, with co-administration of testosterone propionate (TP). Include a vehicle control group, a TP-only group, and a positive control group (e.g., flutamide + TP).
-
Endpoint Analysis: On day 11, euthanize the animals and dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, glans penis, and Cowper's glands. A significant decrease in the weights of these tissues in the this compound + TP group compared to the TP-only group indicates anti-androgenic activity.
Data Presentation: Hormonal Activity
Uterotrophic Assay Data Table
| Group | Dose (mg/kg) | Mean Body Weight (g) | Mean Wet Uterine Weight (mg) | Mean Blotted Uterine Weight (mg) |
| Vehicle Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control | [Dose] |
Hershberger Assay Data Table
| Group | Dose (mg/kg) | Mean Ventral Prostate Weight (mg) | Mean Seminal Vesicle Weight (mg) | Mean Levator Ani/Bulbocavernosus Weight (mg) |
| Vehicle Control | - | |||
| TP Only | [Dose] | |||
| This compound + TP | 25 | |||
| This compound + TP | 50 | |||
| This compound + TP | 100 | |||
| Positive Control + TP | [Dose] |
Signaling Pathway: Estrogen and Androgen Receptor Modulation
This compound, as an isoflavone, may interact with estrogen receptors (ER) and androgen receptors (AR), thereby modulating their downstream signaling pathways that regulate gene expression related to tissue growth and development.[5][6]
Experimental Workflow Overview
The following diagram outlines the general workflow for in vivo studies with this compound.
References
- 1. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Androgen and Estrogen Receptor Signaling Pathways on Bladder Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derrisisoflavone B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone B is a prenylated isoflavone isolated from plants of the Derris genus, such as Derris scandens and Derris robusta. Like other isoflavones, it has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a compound of interest for further investigation in oncology and drug development.
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols and data on its physicochemical properties and biological effects.
Data Presentation
Physicochemical Properties and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | --INVALID-LINK-- |
| Molecular Weight | 422.47 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | --INVALID-LINK-- |
| Storage (Powder) | -20°C for up to 3 years. | --INVALID-LINK-- |
| Storage (in Solvent) | -80°C for up to 1 year. | --INVALID-LINK-- |
| CAS Number | 246870-75-7 | --INVALID-LINK-- |
In Vitro Bioactivity of this compound
Extensive literature searches did not yield specific IC₅₀ values for this compound in common cancer cell lines. This represents a significant data gap in the public domain. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentration range for their specific cell line and experimental conditions. As a starting point, related isoflavones like genistein have been studied in various cancer cell lines with IC₅₀ values typically ranging from 5 to 100 µM. It is recommended to test this compound in a similar concentration range.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
Protocol:
-
Calculate the required amount of this compound: Based on its molecular weight (422.47 g/mol ), calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
For a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 422.47 g/mol * 1000 mg/g = 4.22 mg of this compound for 1 mL of DMSO.
-
-
Aseptic Technique: Perform all subsequent steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to one year).[1]
-
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on the cells.
Cell Treatment with this compound
Objective: To treat cultured cells with this compound at various concentrations to assess its biological effects.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free serological pipettes and micropipette tips
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the duration of the experiment and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. For example, to achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cell culture wells.
-
Add the appropriate volume of the prepared working solutions (or vehicle control) to the corresponding wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), or protein expression (e.g., Western blotting).
Mandatory Visualizations
Experimental Workflow for this compound Preparation and Cell Treatment
Caption: Workflow for this compound stock preparation and cell treatment.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of other isoflavones, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It may also modulate other key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and Wnt/β-catenin.
Caption: Hypothesized signaling pathways affected by this compound.
References
Application Notes and Protocols for Derrisisoflavone B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone B is a prenylated isoflavone primarily isolated from plants of the Derris genus, notably Derris scandens. Isoflavones from this plant have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and estrogenic effects. These application notes provide a comprehensive overview of the analytical standards and experimental protocols for the research and development of this compound, based on studies of closely related isoflavones from Derris scandens.
Analytical Standards and Methodologies
The accurate quantification and characterization of this compound are crucial for research and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common method for quantitative analysis, while liquid chromatography-mass spectrometry (LC-MS) is employed for more sensitive detection and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is instrumental in the structural elucidation of novel isoflavones like this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Derrisisoflavone Analogues
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 260 nm |
| Column Temperature | 25-35 °C |
| Injection Volume | 10-20 µL |
| Limit of Detection (LOD) | 0.01 - 0.08 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/mL[1][2] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
| Collision Energy | Optimized for fragmentation of the parent ion |
| Capillary Voltage | 3-5 kV |
| Source Temperature | 100-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
Biological Activities and Quantitative Data
This compound and related compounds from Derris scandens have demonstrated significant potential in preclinical studies. The primary areas of investigation include their anti-inflammatory and anticancer properties.
Table 3: In Vitro Anti-inflammatory Activity of Isoflavones from Derris scandens
| Compound | Assay | Cell Line | IC50 Value |
| Derrisisoflavone A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | > Genistein[1][2][3] |
| Lupalbigenin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | > Derrisisoflavone A[1][2][3] |
| Genistein | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Potent Inhibitor[1][2][3] |
Note: The inhibitory effect is presented in relative terms as reported in the literature. Genistein is a well-characterized potent inhibitor of NO production.
Table 4: In Vitro Anticancer Activity of Isoflavones from Derris scandens
| Compound | Cell Line | Assay | IC50 Value (µM) |
| Derriscandenon B | KB (epidermoid carcinoma) | Cell Viability (MTT) | 2.7[4][5] |
| Derriscandenon B | NALM-6 (leukemia) | Cell Viability (MTT) | 0.9[4] |
| Derriscandenon C | KB (epidermoid carcinoma) | Cell Viability (MTT) | 12.9[4] |
| Lupalbigenin | KB, MCF-7, NCI-H187 | Cytotoxicity | Active[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
Objective: To quantify the concentration of this compound in a sample extract.
Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
This compound standard
-
Sample extract dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Preparation of Mobile Phase: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
-
Standard Curve Preparation: Prepare a stock solution of this compound standard of known concentration. Perform serial dilutions to create a series of standards with concentrations spanning the expected range of the sample.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., 260 nm).
-
Set the column temperature and flow rate as per the optimized method (see Table 1).
-
-
Analysis:
-
Inject the standard solutions in ascending order of concentration to generate a standard curve.
-
Inject the sample extract.
-
Run the gradient elution program.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in both the standards and the sample.
-
Plot a standard curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic or antiproliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., KB, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the supernatants and determine the percentage of inhibition of NO production relative to the vehicle control.
Visualizations
Caption: Experimental workflow for the isolation, characterization, and biological evaluation of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Derrisisoflavone B Solubility for In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Derrisisoflavone B in in vitro experimental settings. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a natural isoflavone compound isolated from plants such as Derris robusta and Derris scandens.[1][2][3] Like many isoflavones, it is a hydrophobic molecule with inherently low aqueous solubility. This poor solubility can lead to several challenges in in vitro assays, including precipitation of the compound in cell culture media, which results in an inaccurate final concentration and unreliable experimental outcomes.[4]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro assays. Other potential solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, it is critical to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final working concentration.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds.[4] Here are several strategies to prevent this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its solubility limit in the culture medium.
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your media, but can sometimes help prevent the compound from crashing out. Be mindful of the final solvent concentration.
-
Modify the Dilution Method: Add the stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling. This gradual dilution can prevent immediate precipitation.[4]
-
Use a Carrier or Solubilizing Agent: Consider using solubility-enhancing excipients such as cyclodextrins.
Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?
A4: The maximum tolerated concentration of DMSO is highly cell-line dependent.[5] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[5][6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but concentrations above this can lead to cell membrane damage, altered gene expression, and other off-target effects.[6][7][8] It is imperative to perform a solvent cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line (see Protocol 2). Always include a vehicle control (media with the same final concentration of DMSO, without the compound) in your experiments.[5]
Q5: Are there alternatives to DMSO for improving the solubility of this compound in aqueous solutions?
A5: Yes, several alternative methods can significantly improve the aqueous solubility of isoflavones:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced water solubility.[9][10] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[9][11] The formation of these complexes can increase aqueous solubility by several folds.[12][13]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers (e.g., PLGA) or proteins (e.g., whey protein), can improve its solubility, stability, and delivery to cells.[14][15][16]
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution can increase solubility. However, this must be done within a range that is compatible with your experimental system.[17]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to media. | The final concentration of this compound exceeds its aqueous solubility limit. The organic solvent from the stock solution is rapidly diluted. | • Decrease the final working concentration of the compound. • Prepare a more dilute stock solution and add a larger volume to the media, ensuring the final solvent concentration remains non-toxic. • Add the stock solution slowly to pre-warmed, stirred media.[4] • Use a solubilizing agent like cyclodextrin (see Protocol 3). |
| Cell culture medium becomes cloudy over time. | The compound is slowly precipitating out of solution due to temperature changes or interactions with media components (e.g., serum proteins). | • Ensure the incubator provides a stable temperature. • Reduce the serum concentration in the medium if experimentally permissible. • Consider using a nanoparticle formulation to improve stability.[18] |
| Inconsistent or non-reproducible experimental results. | Inconsistent dissolution of this compound, leading to variations in the actual concentration. Degradation of the compound in the stock solution. | • Ensure the stock solution is fully dissolved before each use by vortexing. • Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C).[1] • Perform a quality check of the compound if degradation is suspected. |
| Observed cell death or changes in cell morphology. | The concentration of the organic solvent (e.g., DMSO) is too high, causing cytotoxicity. The compound itself is cytotoxic at the tested concentration. | • Perform a solvent cytotoxicity assay to determine the maximum tolerable solvent concentration for your specific cell line (see Protocol 2).[4] • Ensure the final solvent concentration in your experiments is well below this determined limit. • Always include a vehicle control (media + solvent) to distinguish between solvent and compound effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound using an organic solvent.
Materials:
-
This compound (solid powder)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A common starting concentration is 10 mM.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. It is recommended to use solutions within two weeks of preparation.[1]
Protocol 2: Determining Solvent Cytotoxicity
This protocol outlines the steps to determine the maximum non-toxic concentration of an organic solvent (e.g., DMSO) for a specific cell line using a standard cell viability assay (e.g., MTT, XTT).
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Organic solvent (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of the organic solvent (e.g., DMSO) in your complete cell culture medium. A typical concentration range to test is from 2% down to 0.01% (v/v). Include a media-only control (0% solvent).
-
Cell Treatment: After allowing the cells to attach for 24 hours, carefully remove the existing medium and replace it with the media containing the different solvent concentrations.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the media-only control. The highest concentration of the solvent that does not cause a significant decrease in cell viability is considered the maximum tolerable concentration for your experiments.
Protocol 3: Improving this compound Solubility with HP-β-Cyclodextrin
This protocol provides a method for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming the solution may be necessary to fully dissolve the cyclodextrin. Allow it to cool to room temperature.
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point is often a 1:1 or 1:2 molar ratio.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Clarification and Sterilization: After stirring, centrifuge the solution at high speed to pellet any undissolved compound. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.
-
Concentration Determination: The actual concentration of the solubilized this compound in the final solution should be determined analytically (e.g., using HPLC or UV-Vis spectrophotometry).
-
Storage: Store the final solution at 4°C for short-term use or frozen for long-term storage.
Visualizations
Experimental and logical workflows
References
- 1. This compound | CAS:246870-75-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. lifetein.com [lifetein.com]
- 9. The enhancement of isoflavones water solubility by complexation with modified cyclodextrins: a spectroscopic investigation with implications in the pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes [mdpi.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Enhanced bioavailability of soy isoflavones by complexation with beta-cyclodextrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. turkjps.org [turkjps.org]
- 16. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Preparation and Characterization of Soy Isoflavones Nanoparticles Using Polymerized Goat Milk Whey Protein as Wall Material - PMC [pmc.ncbi.nlm.nih.gov]
Derrisisoflavone B stability and degradation in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Derrisisoflavone B in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its handling conditions important?
This compound is a prenylated isoflavone, a class of naturally occurring organic compounds. Like many complex organic molecules, its stability can be influenced by storage and experimental conditions. Ensuring the integrity of your this compound stock solution is critical for obtaining reproducible and reliable experimental results. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for interference from degradation products.
Q2: How stable is this compound in DMSO at room temperature?
Q3: What are the optimal storage conditions for this compound in DMSO?
To maximize the shelf-life of your this compound stock solution in DMSO, it is recommended to:
-
Store at low temperatures: Aliquot your stock solution into smaller volumes and store at -20°C or -80°C for long-term storage.
-
Protect from light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
Minimize freeze-thaw cycles: Aliquoting helps to avoid repeated freezing and thawing of the entire stock, which can accelerate degradation.
-
Use anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water can facilitate hydrolytic degradation of some compounds. Using high-purity, anhydrous DMSO and ensuring proper sealing of the vial is recommended.
Q4: What are the potential degradation pathways for this compound?
This compound possesses several functional groups that could be susceptible to degradation, particularly its prenyl groups and phenolic hydroxyl groups. Potential degradation pathways include:
-
Oxidation: The prenyl groups can be oxidized to form various products, including epoxides, aldehydes, or carboxylic acids. The phenolic hydroxyl groups are also prone to oxidation.
-
Cyclization: The prenyl groups can undergo acid- or light-catalyzed cyclization reactions.
-
Photodegradation: Exposure to UV light can induce various degradation reactions.
Q5: How can I check if my this compound solution has degraded?
The most reliable way to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS). A stability-indicating HPLC method will allow you to quantify the peak corresponding to this compound and observe the appearance of any new peaks that may correspond to degradation products. A decrease in the area of the parent peak and the emergence of new peaks over time are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Perform an HPLC analysis to confirm the purity and concentration of the new stock. Compare experimental results using the fresh stock to previous results. |
| Loss of biological activity | The concentration of the active this compound has decreased due to degradation. | Aliquot stock solutions upon initial preparation and store at -80°C to minimize degradation. Avoid multiple freeze-thaw cycles. Before critical experiments, verify the integrity of the stock solution using HPLC. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products from this compound. | Review the storage and handling procedures of your this compound stock solution. Protect the solution from light and store at low temperatures. If degradation is suspected, a forced degradation study can help to identify potential degradation products. |
| Precipitation in the stock solution upon thawing | Poor solubility or compound degradation. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, sonication may be attempted. If the compound does not redissolve, it may indicate significant degradation or precipitation of an insoluble degradation product. The solution should be discarded and a fresh one prepared. |
Experimental Protocols
Protocol for Stability Assessment of this compound in DMSO by HPLC-UV
This protocol outlines a basic stress testing experiment to evaluate the stability of this compound in DMSO under various conditions.
1. Materials and Reagents:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable modifier), HPLC grade
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 10 mM): Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to achieve the desired concentration.
-
Working Solution (e.g., 100 µM): Dilute the stock solution with DMSO to the final working concentration.
3. Stress Conditions:
-
Control: Store an aliquot of the working solution at -80°C in the dark.
-
Room Temperature: Store an aliquot at room temperature (e.g., 25°C) in the dark.
-
Elevated Temperature: Store an aliquot at a higher temperature (e.g., 40°C or 60°C) in the dark.
-
Photostability: Expose an aliquot to a light source (e.g., UV lamp or daylight) at room temperature. A dark control should be run in parallel.
-
Acid/Base Stress (Optional): Spike the working solution with a small amount of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).
-
Oxidative Stress (Optional): Spike the working solution with a low concentration of hydrogen peroxide (e.g., 3%).
4. Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
5. HPLC-UV Analysis:
-
Mobile Phase: A typical mobile phase for isoflavone analysis is a gradient of water (often with 0.1% formic acid) and acetonitrile.
-
Example Gradient:
-
0-5 min: 90% Water / 10% Acetonitrile
-
5-25 min: Gradient to 10% Water / 90% Acetonitrile
-
25-30 min: Hold at 10% Water / 90% Acetonitrile
-
30-35 min: Return to 90% Water / 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by a UV scan, typically around 260 nm for isoflavones).
-
Injection Volume: 10-20 µL
-
Analysis: At each time point, dilute an aliquot of each stressed sample and the control sample in the initial mobile phase to a suitable concentration for HPLC analysis.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control at time zero.
-
Plot the percentage remaining versus time for each condition.
-
Observe the appearance and growth of any new peaks, which represent degradation products.
Illustrative Stability Data
The following table provides an example of how to present stability data. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Condition | Time Point | % this compound Remaining | Observations |
| -80°C (Control) | 1 week | 100% | No significant change. |
| Room Temp (Dark) | 1 week | 95% | Minor degradation observed. |
| 40°C (Dark) | 1 week | 80% | Significant degradation with the appearance of two new peaks. |
| Room Temp (Light) | 1 week | 70% | Substantial degradation with multiple new peaks. |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Signaling Pathway Modulation
Derrisisoflavones and other prenylated isoflavones have been reported to exhibit anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Optimizing Derrisisoflavone B Concentration for Cytotoxicity Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Derrisisoflavone B in cytotoxicity studies. The following information, presented in a user-friendly question-and-answer format, addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro studies?
A1: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing stock solutions, it is recommended to dissolve this compound in 100% DMSO and store aliquots at -20°C to maintain stability.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: While the optimal concentration is cell-line dependent, a sensible starting point can be extrapolated from studies on related isoflavones and extracts from Derris scandens, the plant from which this compound is isolated.
| Compound/Extract | Cell Line(s) | Effective Concentration (IC50) |
| This compound | KB, NALM6-MSH+ | Dose-dependent decrease in viability observed |
| Ethanolic extract of Derris scandens | Hepatocellular Carcinoma | 22.6 - 36.0 µg/mL[2] |
| Related Isoflavones | KB, MCF-7, NCI-H187 | 2.7 - 12.9 µM |
Based on this data, a preliminary screening range of 1 µM to 50 µM is recommended. A serial dilution within this range should help identify the IC50 value for your specific cell line.
Q3: My this compound is precipitating in the cell culture medium. How can I prevent this?
A3: Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, a slightly higher concentration (up to 1%) may be necessary to maintain solubility. Always include a vehicle control (medium with the same DMSO concentration) in your experiments.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Method of Addition: Add the this compound stock solution to the pre-warmed medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider if a higher serum concentration is compatible with your experimental design.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to compound precipitation. Aliquot your stock solution into single-use vials.[3][4]
Experimental Protocols
Preparation of this compound Stock Solution
-
Determine Molecular Weight: The molecular weight of this compound is 422.5 g/mol .
-
Calculate Mass for Stock Solution: To prepare a 10 mM stock solution, weigh out 4.225 mg of this compound.
-
Dissolve in DMSO: Dissolve the weighed this compound in 1 mL of sterile, cell culture-grade DMSO.
-
Ensure Complete Dissolution: Gently vortex the solution until the compound is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a separate 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions in cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
This compound and related isoflavones have been shown to induce apoptosis and cell cycle arrest through multiple signaling pathways. Below are diagrams illustrating these potential mechanisms of action.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Proposed apoptotic signaling pathways affected by this compound.
Caption: Potential signaling pathways involved in this compound-induced cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Derrisisoflavone B in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Derrisisoflavone B in their cancer cell line models. The information is designed for researchers, scientists, and drug development professionals to diagnose and overcome experimental challenges.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides actionable steps to identify and resolve them.
Issue 1: Decreased Cytotoxicity of this compound in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value after several passages. What could be the cause, and how can I investigate it?
Answer: This phenomenon suggests the development of acquired resistance. The most common mechanisms for flavonoid resistance in cancer cells are the overexpression of ATP-binding cassette (ABC) transporters, leading to increased drug efflux, or alterations in cellular signaling pathways that promote survival.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cytotoxicity.
Experimental Protocols:
-
Cell Viability (MTT) Assay to Confirm Resistance:
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[1][2]
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][3]
-
Solubilization: Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
IC50 Calculation: Calculate the IC50 values for both cell lines. A significant increase in the IC50 for the long-term culture confirms resistance.
-
-
Western Blot for ABC Transporter Expression:
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ABCG2 (BCRP) and ABCB1 (P-gp).[5][6][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and imaging system. Compare the band intensities between the sensitive and resistant cell lines.
-
-
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter mRNA Levels:
-
RNA Extraction: Isolate total RNA from both parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[8]
-
qPCR: Perform qPCR using primers specific for ABCG2, ABCB1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method. An upregulation of ABCG2 or ABCB1 mRNA in resistant cells would indicate transcriptional upregulation.[8]
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| KB (Parental) | This compound | 2.7 | 1.0 |
| KB-DR (Resistant) | This compound | 21.6 | 8.0 |
| NALM-6 (Parental) | This compound | 0.9 | 1.0 |
| NALM-6-DR (Resistant) | This compound | 9.9 | 11.0 |
Note: IC50 values for parental lines are based on published data.[9][10] Resistant cell line data is hypothetical for illustrative purposes.
Issue 2: this compound Fails to Induce Apoptosis in a Specific Cancer Cell Line
Question: I'm treating a new cancer cell line with this compound, and unlike in other cell lines, I'm not observing apoptosis. What could be the reason?
Answer: The lack of apoptosis could be due to intrinsic resistance mechanisms in this particular cell line. This may involve dysregulated signaling pathways that promote cell survival, such as the PI3K/Akt or NF-κB pathways, or defects in the apoptotic machinery itself. Isoflavones like Semilicoisoflavone B have been shown to induce apoptosis by increasing reactive oxygen species (ROS) and downregulating MAPK and Ras/Raf/MEK signaling.[11]
Troubleshooting and Investigation Strategy:
Caption: Investigating the lack of apoptosis induction.
Experimental Protocols:
-
Western Blot for Key Signaling and Apoptotic Proteins:
-
Follow the general Western blot protocol described in Issue 1.
-
Use primary antibodies against phosphorylated and total Akt, ERK, as well as NF-κB (p65), Bcl-2, Bax, and cleaved Caspase-3.
-
A high ratio of p-Akt/total Akt or high levels of Bcl-2 in the treated resistant cells compared to sensitive cells could indicate the mechanism of resistance.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with 2',7' –dichlorofluorescin diacetate (DCFDA) dye.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. A lack of increased fluorescence in the treated cells would suggest that ROS production is not induced.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to flavonoid compounds like this compound?
A1: The primary mechanisms of resistance to flavonoids in cancer cells include:
-
Increased Drug Efflux: Overexpression of ABC transporters such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) actively pump flavonoids out of the cell, reducing their intracellular concentration and efficacy.[2][3][4]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways, or by downregulating pro-apoptotic pathways like the MAPK pathway.[1][12][13][14]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax) can make cells resistant to apoptosis-inducing agents.[15][16]
-
Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[17]
Q2: How can I overcome ABC transporter-mediated resistance to this compound?
A2: You can attempt to overcome ABC transporter-mediated resistance by:
-
Co-administration with an ABC Transporter Inhibitor: Using a known inhibitor of the overexpressed transporter (e.g., verapamil for P-gp, Ko143 for BCRP) can restore the intracellular concentration and sensitivity to this compound.
-
Combination Therapy: Combining this compound with another chemotherapeutic agent that is not a substrate for the same ABC transporter can be an effective strategy.
-
Investigating Other Flavonoids: Some flavonoids, such as quercetin and chrysin, have been shown to inhibit ABC transporters and could potentially be used in combination to re-sensitize cells.[2][4]
Q3: Which signaling pathways are most commonly associated with resistance to isoflavones, and how can they be targeted?
A3: The PI3K/Akt/mTOR and NF-κB signaling pathways are frequently hyperactivated in resistant cancer cells, promoting cell survival and proliferation.[13][18][19] Isoflavones themselves can modulate these pathways.[20][21] If resistance is associated with the sustained activation of one of these pathways, a potential strategy is to use combination therapy with a specific inhibitor of that pathway (e.g., a PI3K inhibitor like Wortmannin or a proteasome inhibitor like Bortezomib to target NF-κB activation).
Signaling Pathways Implicated in Isoflavone Resistance:
Caption: Key survival pathways often dysregulated in resistant cells.
Q4: Are there any known IC50 values for this compound in cancer cell lines?
A4: Yes, one study reported the following IC50 values for an isoflavone identified as derriscandenon B (a potential synonym or closely related compound to this compound):
-
NALM-6 (acute lymphoblastic leukemia) cells: 0.9 µM[9][10] These values can serve as a baseline for determining if your cell line is sensitive or has developed resistance.
Q5: What is the role of apoptosis in the action of this compound, and what should I investigate if it's not being induced?
A5: this compound and related isoflavones from Derris scandens have been shown to induce a dose-dependent decrease in cell viability and affect the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9][10][22] A related compound, Semilicoisoflavone B, induces apoptosis by activating caspases, modulating Bcl-2 family proteins, and increasing ROS production.[11] If this compound is not inducing apoptosis in your cell line, you should investigate:
-
The expression levels of pro- and anti-apoptotic proteins (Bax, Bak, Bcl-2, Bcl-xL).
-
The activation of caspases (Caspase-3, -8, -9).
-
The production of intracellular ROS.
-
The integrity of the mitochondrial membrane potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ABCG2 (D5V2K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Strategies for Overcoming Drug Resistance Pathways Using Propolis and Its Polyphenolic/Flavonoid Compounds in Combination with Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 16. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Derrisisoflavone B for In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Derrisisoflavone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this isoflavone. Given the limited specific data on this compound, this guide draws upon established principles and data from structurally similar, poorly soluble isoflavones to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a prenylated isoflavone found in plants of the Derris and Ardisia genera.[1][2] Like many other isoflavones, it is a lipophilic molecule with poor aqueous solubility. This low solubility in the gastrointestinal (GI) tract is a primary obstacle to its dissolution and subsequent absorption, leading to low and variable oral bioavailability.[3][4][5] Furthermore, isoflavones are often subject to extensive first-pass metabolism in the gut and liver, which can further reduce the amount of active compound reaching systemic circulation.[4][5]
Q2: What are the key factors limiting the in vivo bioavailability of this compound?
The primary factors limiting the bioavailability of poorly soluble isoflavones like this compound include:
-
Poor Aqueous Solubility: Limited dissolution in the GI fluids is the rate-limiting step for absorption.
-
Low Membrane Permeability: While many isoflavones have good lipophilicity, their ability to cross the intestinal epithelium can still be a limiting factor.
-
Extensive First-Pass Metabolism: Isoflavones are often metabolized by enzymes in the intestinal wall and liver (e.g., UDP-glucuronosyltransferases and sulfotransferases) into more water-soluble but often less active metabolites.[4][5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the absorbed compound back into the gut lumen.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble isoflavones?
Several formulation strategies can be employed to overcome the bioavailability challenges of compounds like this compound:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[6][7]
-
Solid Dispersions: Dispersing the isoflavone in a hydrophilic polymer matrix can enhance its solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic compounds in the GI tract.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with isoflavones, increasing their aqueous solubility.[7]
-
Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
Q4: Are there any analytical methods recommended for quantifying this compound in plasma?
While specific methods for this compound are not widely published, analytical techniques used for other isoflavones are applicable. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying isoflavones and their metabolites in biological matrices due to its high sensitivity and specificity.[3][8][9] A robust sample preparation method, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interfering substances from the plasma.[8]
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Question: We administered a suspension of this compound to our rodent model but are unable to detect the compound in plasma. What are the likely causes and how can we troubleshoot this?
Answer: This is a common issue with poorly soluble compounds. The problem likely stems from insufficient absorption.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Aqueous Solubility | 1. Reduce Particle Size: Micronize or nanosize the this compound powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG). 3. Use a Lipid-Based Formulation: Formulate in a self-emulsifying drug delivery system (SEDDS). | To enhance the dissolution rate and concentration in the gastrointestinal fluids. |
| Rapid Metabolism | 1. Co-administer with a Metabolic Inhibitor: In preclinical models, consider co-administration with a general metabolic inhibitor like piperine (note: this may have its own pharmacological effects).[10] 2. Analyze for Metabolites: Develop an analytical method to detect potential glucuronide and sulfate conjugates of this compound. | To reduce first-pass metabolism and to confirm if the compound is being absorbed but rapidly metabolized. |
| Efflux by Transporters | Co-administer with a P-gp Inhibitor: In preclinical studies, co-administration with a known P-gp inhibitor can help determine if efflux is a significant barrier. | To increase the net absorption by preventing the compound from being pumped back into the gut lumen. |
| Inadequate Dose | Increase the Administered Dose: If safety permits, a higher dose may lead to detectable plasma concentrations. | To overcome the low absorption efficiency. |
Issue 2: High Inter-Animal Variability in Plasma Concentrations
Question: We are observing significant variability in the plasma concentrations of this compound between animals in the same dosing group. How can we reduce this variability?
Answer: High variability is often a consequence of inconsistent absorption of poorly soluble drugs.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Inconsistent Formulation | Improve Formulation Homogeneity: Ensure the suspension is uniformly dispersed before and during administration. For solutions, ensure the compound remains fully dissolved. | To ensure each animal receives the intended dose in the same physical form. |
| Physiological Differences | 1. Standardize Fasting Time: Ensure all animals are fasted for a consistent period before dosing. 2. Increase Sample Size: A larger number of animals per group can improve the statistical power and provide a more reliable mean. | To minimize variations in gastric emptying and intestinal motility. |
| Food Effects | Administer in a Fed or Fasted State Consistently: The presence of food can significantly impact the absorption of lipophilic compounds. Choose one state and maintain it for all animals. | To control for the influence of food on GI physiology and drug solubilization. |
Data Presentation: Pharmacokinetic Parameters of a Poorly Soluble Isoflavone (Genistein) for Reference
Disclaimer: The following data is for the isoflavone Genistein and is provided as a reference to illustrate the pharmacokinetic profile of a poorly soluble isoflavone. The actual parameters for this compound may differ.
| Parameter | Genistein (Aglycone) | Reference |
| Oral Bioavailability (in rodents) | < 15% to 23.4% | [5] |
| Time to Maximum Plasma Concentration (Tmax) | 1-6 hours | [5] |
| Elimination Half-life (t1/2) | Can be long (e.g., up to 46 hours in mice) suggesting enterohepatic recycling | [5] |
| Major Metabolites | Glucuronide and sulfate conjugates | [5] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Zirconium oxide milling beads (0.1-0.5 mm diameter)
-
High-energy planetary ball mill or a bead mill
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring.
-
Create a pre-suspension by dispersing this compound (e.g., 1% w/v) in the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling beads to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). Monitor particle size reduction periodically using dynamic light scattering (DLS).
-
Once the desired particle size is achieved, separate the nanosuspension from the milling beads by centrifugation at a low speed or by decanting.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated and unformulated suspension.
Animals: Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Control Group: this compound in a simple aqueous vehicle (e.g., 0.5% carboxymethylcellulose).
-
Test Group: this compound nanosuspension (prepared as in Protocol 1).
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations via oral gavage at a dose of, for example, 50 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation followed by solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
References
- 1. This compound | C25H26O6 | CID 10812165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavone pharmacokinetics and metabolism after consumption of a standardized soy and soy-almond bread in men with asymptomatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination When Using Natural Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues arising from the use of natural compounds.
Troubleshooting Guides
This section offers step-by-step solutions to specific contamination problems you may encounter during your experiments.
Issue: Sudden turbidity and pH drop in culture after adding a natural compound.
Possible Cause: Bacterial contamination.
Troubleshooting Steps:
-
Immediate Action:
-
Immediately quarantine the contaminated flask(s) to prevent cross-contamination.
-
Visually inspect the culture under a microscope for motile bacteria. Bacterial contamination often appears as small, dark, moving particles between cells, and the media will typically be cloudy.[1][2]
-
Discard the contaminated cultures. It is generally not recommended to try and salvage a bacterially contaminated culture, as this can lead to the development of antibiotic-resistant strains.[1]
-
-
Identify the Source:
-
Natural Compound Stock: The primary suspect is the natural compound stock solution.
-
Reagents and Media: Other reagents or media used in the experiment could also be the source.
-
Aseptic Technique: Review your aseptic technique during the preparation of the natural compound solution and its addition to the culture.
-
-
Corrective and Preventive Actions:
-
Sterility Test the Compound Stock: Filter a small aliquot of your natural compound stock solution through a 0.22 µm syringe filter into a sterile tube containing culture medium without cells. Incubate for 2-3 days and observe for any signs of turbidity.
-
Re-sterilize the Compound Stock: If the sterility test is positive, filter the entire stock solution through a fresh 0.22 µm syringe filter.
-
Review Preparation Protocol: Ensure that the solvent (e.g., DMSO, ethanol) used to dissolve the natural compound is sterile.
-
Implement Routine Sterility Testing: For all new batches of natural compound stock solutions, perform a sterility test before use in experiments.
-
Issue: White, filamentous growths or floating particles appear in the culture several days after treatment with a plant extract.
Possible Cause: Fungal (mold or yeast) contamination.
Troubleshooting Steps:
-
Immediate Action:
-
Identify the Source:
-
Natural Compound Stock: Plant extracts can be a primary source of fungal spores.
-
Environment: Fungal spores are airborne and can be introduced from the lab environment, unfiltered air in the biosafety cabinet, or from personnel.[4]
-
Equipment: Contaminated incubators, pipettes, or other lab equipment can also be a source.
-
-
Corrective and Preventive Actions:
-
Thorough Decontamination: Decontaminate the biosafety cabinet and incubator thoroughly. Use a 70% ethanol solution for routine cleaning and a stronger disinfectant, such as a 10% bleach solution, for more thorough decontamination.[4]
-
Sterilize Compound Stock: Ensure that your natural compound stock solution is sterile-filtered using a 0.22 µm syringe filter immediately before use. For some viscous extracts, a pre-filter may be necessary.
-
Antimycotic Agents: Consider the short-term use of an antimycotic agent in your culture medium if you are working with extracts that have a high risk of fungal contamination. However, be aware that this can mask underlying low-level contamination.[4]
-
Control the Environment: Minimize clutter in the biosafety cabinet and ensure proper airflow. Keep doors and windows in the cell culture room closed to minimize air currents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants introduced by natural compounds?
A1: Natural compounds, especially crude plant or microbial extracts, can introduce a variety of contaminants into cell cultures. The most common include:
-
Bacteria: Often present on the raw plant material or introduced during the extraction process.[1]
-
Fungi (Molds and Yeasts): Fungal spores are ubiquitous in the environment and can be present on plant surfaces.[3][4]
-
Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can be present even if there are no viable bacteria.[5] Endotoxins are a significant concern as they can elicit strong immune responses in many cell types.
-
Mycotoxins: These are toxic secondary metabolites produced by fungi and can be present in plant-derived materials.[6]
Q2: How can I sterilize my natural compound stock solution without damaging the active components?
A2: The best method for sterilizing heat-sensitive natural compound solutions is sterile filtration . Autoclaving is generally not recommended as the high temperatures can degrade or inactivate the active compounds in your extract.[7] Use a 0.22 µm pore size syringe filter, which is sufficient to remove most bacteria.[5] For viscous extracts, a pre-filter may be necessary to prevent clogging.
Q3: What is bioburden, and why is it important when working with natural compounds?
A3: Bioburden refers to the population of viable microorganisms on a product or in a solution before sterilization.[8] When working with natural compounds, especially those derived from raw plant materials, the initial bioburden can be high. Understanding the bioburden is crucial for:
-
Assessing the risk of contamination: A high bioburden increases the likelihood of contamination.
-
Validating your sterilization method: You need to ensure your chosen sterilization method (e.g., filtration) is effective for the expected microbial load.
-
Ensuring consistency: Monitoring bioburden across different batches of your natural compound helps ensure the consistency and reliability of your experiments.
Q4: Can I use antibiotics and antimycotics in my culture medium to prevent contamination from natural compounds?
A4: While the use of antibiotics (e.g., penicillin-streptomycin) and antimycotics can help prevent the growth of some common contaminants, it is not a substitute for good aseptic technique and proper sterilization of your natural compound stocks.[9] Relying on antibiotics can mask low-level or cryptic contamination, which can still affect your experimental results. It can also lead to the development of antibiotic-resistant microbial strains.
Q5: How do I know if my natural compound itself is cytotoxic or if the observed cell death is due to a contaminant?
A5: This is a critical question. To distinguish between the cytotoxicity of your compound and the effects of a contaminant, you should include the following controls in your experiment:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO, ethanol) used to dissolve your natural compound, at the same final concentration.
-
"Mock" Extraction Control: If possible, perform an extraction on a sterile substrate using the same procedure you used for your natural compound. This can help identify contaminants introduced during the extraction process.
-
Sterility Test of the Final Solution: Before treating your cells, take an aliquot of the final diluted natural compound solution and incubate it in a separate well without cells to check for microbial growth.
Data Presentation
Table 1: Common Contaminants Associated with Natural Compounds and Recommended Controls
| Contaminant Type | Common Sources | Detection Methods | Recommended Control Measures |
| Bacteria | Raw plant material, water, lab environment, personnel[4] | Visual (turbidity), microscopy, plating on agar | Sterile filtration (0.22 µm), aseptic technique |
| Fungi (Mold/Yeast) | Airborne spores, raw plant material[3][4] | Visual (filaments, colonies), microscopy | Sterile filtration (0.22 µm), aseptic technique, environmental control |
| Endotoxins (LPS) | Gram-negative bacteria, contaminated water, sera[5] | Limulus Amebocyte Lysate (LAL) assay | Use endotoxin-free water and reagents, depyrogenation of glassware |
| Mycotoxins | Fungal contamination of raw plant material[6] | HPLC, ELISA | Source high-quality raw materials, proper storage to prevent mold growth |
Table 2: Efficacy of Sterilization Methods for Natural Compound Solutions
| Sterilization Method | Principle | Efficacy for Natural Compounds | Advantages | Disadvantages |
| Sterile Filtration | Size exclusion of microbes | High (Recommended) | Preserves heat-sensitive compounds | May not remove viruses or small mycoplasma; can be difficult with viscous extracts[10] |
| Autoclaving | High temperature and pressure | Low (Not Recommended) | Kills all microbes, including spores | Degrades or inactivates most bioactive natural compounds[7] |
| Gamma Irradiation | Ionizing radiation | Moderate to High | Effective for dry powders | Can cause chemical changes in the compound; not readily accessible in all labs |
| 70% Ethanol Wash | Dehydration and protein denaturation | Low (for solutions) | Can be used to surface-sterilize raw materials | Not suitable for sterilizing solutions; can be toxic to cells if not fully evaporated |
Experimental Protocols
Protocol: Preparation and Sterility Testing of a Natural Compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of a natural compound for use in cell culture experiments.
Materials:
-
Natural compound (e.g., dried plant extract)
-
Sterile solvent (e.g., DMSO, ethanol)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile culture medium (without cells)
-
Incubator
Procedure:
-
Reconstitution of the Natural Compound:
-
In a biosafety cabinet, weigh the desired amount of the natural compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent to achieve the desired stock concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Sterile Filtration:
-
Draw the dissolved compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new sterile microcentrifuge tube. This is your sterile stock solution.
-
-
Sterility Testing (Quality Control):
-
Add a small aliquot (e.g., 10 µL) of the sterile stock solution to a larger volume (e.g., 1 mL) of sterile culture medium in a sterile tube or well of a culture plate. This will serve as your sterility test.
-
Incubate the sterility test sample at 37°C for 48-72 hours.
-
After the incubation period, visually inspect the medium for any signs of microbial growth (e.g., turbidity, color change, colonies).
-
If the medium remains clear, your stock solution is likely sterile and can be used in your experiments. If growth is observed, discard the stock solution and prepare a new one, reviewing your aseptic technique.
-
Visualizations
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 4. corning.com [corning.com]
- 5. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 6. Mycotoxins’ Toxicological Mechanisms Involving Humans, Livestock and Their Associated Health Concerns: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 10. quora.com [quora.com]
Technical Support Center: Refining HPLC Separation of Derrisisoflavone B
Welcome to the technical support center for the chromatographic purification of Derrisisoflavone B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the HPLC separation of this compound from complex co-extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-extracts that interfere with this compound purification from Derris species?
A1: this compound is typically extracted from Derris scandens or Derris robusta. Common co-extracts that can complicate HPLC separation include other isoflavones and rotenoids. Key interfering compounds are Derrisisoflavone A, Genistein, Lupalbigenin, Scandenone, and Rotenone. Their structural similarities to this compound can lead to co-elution or poor resolution.
Q2: What is a suitable HPLC column for separating this compound?
A2: A reversed-phase C18 column is the most common and effective choice for separating isoflavones like this compound.[1] Columns with a particle size of 5 µm or smaller and a length of 150 mm or 250 mm are generally recommended to achieve good resolution.
Q3: What is the typical UV detection wavelength for this compound?
A3: Isoflavone skeletons generally exhibit strong UV absorbance around 260-270 nm.[2][3] For this compound, a detection wavelength of 268 nm is a good starting point. A photodiode array (PDA) detector is highly recommended to monitor peak purity and to identify different compounds by their UV spectra.
Q4: How can I improve the peak shape for this compound?
A4: Poor peak shape (e.g., tailing) for phenolic compounds like isoflavones can often be improved by acidifying the mobile phase. Adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to the aqueous component of the mobile phase can suppress the ionization of hydroxyl groups and lead to sharper, more symmetrical peaks.
Q5: My sample extract is very complex. What can I do before HPLC to simplify the mixture?
A5: Pre-purification using techniques like solid-phase extraction (SPE) or column chromatography can significantly simplify the extract before HPLC analysis. For isoflavones, C18 SPE cartridges can be used to remove very polar and non-polar impurities. Column chromatography with silica gel or Sephadex LH-20 can also be effective for fractionating the crude extract.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
Problem 1: Poor resolution between this compound and other isoflavones (e.g., Derrisisoflavone A, Lupalbigenin).
-
Possible Cause A: Inadequate Mobile Phase Composition. The organic modifier concentration may not be optimal for separating structurally similar compounds.
-
Solution:
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the target compounds. This increases the separation time between closely eluting peaks.
-
Adjust Solvent Strength: If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation.
-
Try a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. A ternary mobile phase (e.g., water/acetonitrile/methanol) can also be explored.
-
-
-
Possible Cause B: Inappropriate Column Temperature. Temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.
-
Solution: Adjust the column temperature. Increasing the temperature (e.g., to 35-40°C) can sometimes improve resolution and efficiency, although it may also decrease retention times.
-
Problem 2: this compound peak is co-eluting with a non-isoflavone compound (e.g., Rotenone).
-
Possible Cause: Insufficient Selectivity of the Stationary Phase. A standard C18 column may not provide enough selectivity to separate compounds from different chemical classes that have similar polarities.
-
Solution:
-
Change Column Chemistry: Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different separation mechanisms based on pi-pi interactions or dipole-dipole interactions, respectively.
-
Modify the Mobile Phase: Adding a small amount of a different solvent, like tetrahydrofuran (THF), can alter the selectivity of the separation.
-
-
Problem 3: Low Sensitivity or Small Peak Area for this compound.
-
Possible Cause A: Suboptimal Detection Wavelength. The selected wavelength may not be the absorbance maximum for this compound.
-
Solution: If using a PDA detector, examine the UV spectrum of the this compound peak to determine its absorbance maximum (λmax) and set the detection wavelength accordingly. If a pure standard is available, obtain its UV spectrum in the mobile phase solvent.
-
-
Possible Cause B: Sample Degradation. Isoflavones can be susceptible to degradation under certain conditions.
-
Solution: Prepare fresh sample solutions and protect them from light and excessive heat. Avoid prolonged storage of extracts. Consider using amber vials for sample storage.
-
Experimental Protocols
Sample Preparation from Derris Plant Material
-
Drying and Grinding: Air-dry the plant material (e.g., stems or roots of Derris scandens) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Pre-purification (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions rich in isoflavones.
-
-
Final Sample Preparation:
-
Dissolve the crude extract or the enriched fraction in the HPLC mobile phase or a compatible solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Method for Separation of this compound
This protocol is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | PDA Detector, 268 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 40 | 30 | 70 |
| 45 | 30 | 70 |
| 50 | 70 | 30 |
| 60 | 70 | 30 |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
References
Calculating and interpreting IC50 values for Derrisisoflavone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calculating and interpreting IC50 values for Derrisisoflavone B. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
This compound is an isoflavone compound that can be isolated from plants of the Derris genus, such as Derris scandens. While specific data on this compound is limited, related isoflavones from Derris scandens have demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4][5][6] For instance, other isoflavones from this plant have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory genes like iNOS and COX-2.[1][3] Some have also been observed to induce apoptosis in cancer cell lines.[4][5] Therefore, it is plausible that this compound may exhibit similar properties.
Q2: What is an IC50 value and why is it a critical parameter?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance (like this compound) required to inhibit a specific biological process by 50%.[7] It is a key parameter in drug discovery and pharmacology for assessing the potency of a compound.[8] A lower IC50 value generally signifies a more potent compound.[8]
Q3: Which in vitro assay is recommended for determining the IC50 value of this compound?
A common and well-established method for determining the IC50 value of a novel compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11] This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[9] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell viability.[9]
Q4: What are the essential steps and considerations for an IC50 experiment?
Before starting, it is crucial to have a clear plan. The basic steps involve preparing a stock solution of this compound, performing serial dilutions to create a range of concentrations, treating cells with these concentrations, and then assessing cell viability. Key considerations include selecting an appropriate cell line, determining the optimal cell seeding density, and choosing the right concentration range for the dose-response curve.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol provides a general guideline for determining the IC50 of this compound on adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Adherent cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., pure anhydrous DMSO)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of working concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]
-
Troubleshooting Guide
Q5: My absorbance readings are too low. What could be the problem?
Low absorbance readings can be due to several factors:
-
Low cell number: The initial cell seeding density might be too low.
-
Short incubation time: The incubation time with the MTT reagent may not have been long enough for sufficient formazan production.
-
Cell proliferation issues: The cells may not be proliferating well due to suboptimal culture conditions.[12]
Q6: I am observing high variability between my replicate wells. What are the possible causes?
High variability can compromise the reliability of your results. Common causes include:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension before and during seeding.[13]
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.[13]
Q7: My untreated control cells show reduced viability. Why is this happening?
If your negative control shows signs of toxicity, consider the following:
-
DMSO concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including the control) is low (typically <0.5%) and consistent.
-
Contamination: Bacterial or fungal contamination can affect cell health. Always use sterile techniques.
Data Presentation and Interpretation
Calculating the IC50 Value
-
Normalize the data: Express the absorbance values as a percentage of the viability of the untreated control cells.
-
Create a dose-response curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[14][15]
-
Non-linear regression: Use a software program like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[14][15][16]
-
Determine the IC50: The IC50 is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[8]
Interpreting the IC50 Value
The IC50 value provides a measure of the potency of this compound. A lower IC50 indicates higher potency. However, the IC50 value is context-dependent and can be influenced by factors such as the cell line used, the duration of exposure, and the specific assay conditions. It is also important to consider that the IC50 is a time-dependent parameter.[7]
Data Summary Table
For clear presentation and comparison, your IC50 data can be summarized in a table.
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| HCT116 | Colon Cancer | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value using the MTT assay.
IC50 Calculation and Interpretation Logic
Caption: Logical flow for calculating and interpreting the IC50 value.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. towardsdatascience.com [towardsdatascience.com]
- 9. galaxy.ai [galaxy.ai]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Purity Assessment of Derrisisoflavone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derrisisoflavone B. The information is designed to address common issues encountered during purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of a this compound sample?
A1: The primary analytical methods for determining the purity of this compound samples are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC-UV is ideal for quantification, LC-MS is used for identifying impurities by their mass-to-charge ratio, and NMR provides detailed structural information about the compound and any present impurities.[4][5][6][7]
Q2: What are some potential sources of impurities in a this compound sample?
A2: Impurities in a this compound sample can originate from several sources:
-
Biosynthesis: Related isoflavonoids from the plant source, Derris scandens, may be co-extracted.[8][9]
-
Extraction and Purification: Solvents, reagents, and materials used during the isolation process can introduce contaminants.
-
Degradation: this compound may degrade over time due to exposure to light, heat, oxygen, or incompatible solvents.[10][11][12] Degradation of flavonoids can involve the opening of the heterocyclic C ring.[11]
-
Synthesis: If synthesized, by-products, unreacted starting materials, and reagents from the synthetic route can be present.
Q3: How can I identify an unknown peak in my HPLC chromatogram?
A3: An unknown peak in your HPLC chromatogram can be investigated using several methods. The most effective approach is to use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the compound corresponding to the unknown peak. This information, along with the fragmentation pattern obtained from tandem mass spectrometry (MS/MS), can help elucidate the structure of the impurity.[6][7][13][14][15] Additionally, comparing the retention time with known potential impurities or related isoflavones can provide clues.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | - Interaction of the analyte with active sites on the column packing.- Column overload.- Extra-column band broadening.[16] | - Use a different column with a different stationary phase.- Adjust the mobile phase pH or buffer strength.- Reduce the injection volume or sample concentration.- Minimize the length and diameter of tubing between the column and detector.[17] |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection. | - Prepare fresh mobile phase.- Flush the injector and system with a strong solvent.- Run blank injections to identify the source of contamination. |
| Retention Time Drift | - Poor column temperature control.- Incorrect mobile phase composition.- Column not properly equilibrated.[17] | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Increase the column equilibration time before injection.[17] |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated detector flow cell.- Mobile phase mixing issues.[17] | - Degas the mobile phase.- Purge the pump to remove air bubbles.- Flush the flow cell with a strong solvent.- Ensure mobile phase components are miscible and properly mixed.[17] |
LC-MS Analysis
| Problem | Potential Cause | Solution |
| Poor Ionization/Low Signal Intensity | - Inappropriate ionization mode (ESI positive/negative).- Suboptimal source parameters (e.g., temperature, gas flow).- Matrix effects from the sample. | - Test both positive and negative electrospray ionization (ESI) modes. Isoflavones can often be detected in negative mode.[6][15]- Optimize source parameters for this compound.- Dilute the sample or use solid-phase extraction (SPE) for sample cleanup. |
| Inconsistent Fragmentation | - Fluctuation in collision energy.- Presence of co-eluting compounds. | - Ensure the collision energy is stable and optimized for the target analyte.- Improve chromatographic separation to isolate the peak of interest before fragmentation. |
| Mass Inaccuracy | - The instrument requires calibration.- High sample concentration causing detector saturation. | - Calibrate the mass spectrometer using the manufacturer's recommended standards.- Dilute the sample to an appropriate concentration. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to a known concentration (e.g., 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) is commonly used for flavonoids.[1]
-
Start with a higher proportion of B and gradually increase the proportion of A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (a UV scan of the standard will determine this, typically between 250-370 nm for isoflavones).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Calculate the concentration of this compound in the test sample using the calibration curve.
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Impurity Identification by LC-MS
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, ensuring the concentration is suitable for MS detection (typically lower than for UV).
-
-
LC-MS Conditions:
-
Use the same LC conditions as in the HPLC-UV method to ensure correlation of retention times.
-
Mass Spectrometer: Couple the LC system to a mass spectrometer (e.g., Q-TOF or Ion Trap).
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the best ionization for this compound and its impurities.[6][7]
-
Scan Range: A wide mass range (e.g., m/z 100-1000) to detect potential impurities.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion of this compound and any significant impurity peaks to obtain structural information.
-
-
Data Analysis:
Protocol 3: Structural Confirmation by NMR
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).
-
-
NMR Experiments:
-
1H NMR: Provides information on the number and types of protons in the molecule.[4][5][18][19]
-
13C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for confirming the structure of this compound and identifying impurities.[4]
-
-
Data Analysis:
-
Compare the obtained spectra with published data for this compound.
-
Signals that do not correspond to this compound indicate the presence of impurities. The structure of these impurities can often be elucidated from the NMR data.
-
Data Presentation
Table 1: Example HPLC-UV Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.45 | 15,234 | 0.5 | Impurity A |
| 2 | 5.89 | 2,987,456 | 98.9 | This compound |
| 3 | 7.12 | 18,098 | 0.6 | Impurity B |
| Total | 3,020,788 | 100.0 |
Table 2: Example LC-MS Data for Impurity Identification
| Peak ID | Retention Time (min) | [M+H]+ (m/z) | [M-H]- (m/z) | Key MS/MS Fragments (m/z) | Proposed Identity |
| This compound | 5.89 | [Insert Value] | [Insert Value] | [Insert Values] | This compound |
| Impurity A | 3.45 | [Insert Value] | [Insert Value] | [Insert Values] | [e.g., Related Isoflavone] |
| Impurity B | 7.12 | [Insert Value] | [Insert Value] | [Insert Values] | [e.g., Degradation Product] |
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical workflow for identifying an unknown impurity.
Caption: Potential inhibitory action of this compound on the NF-κB signaling pathway.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of isoflavonoids in Iris germanica rhizome extracts by microprobe NMR and HPLC-PDA-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. mdpi.com [mdpi.com]
- 19. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Derrisisoflavone B interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derrisisoflavone B. The information provided is intended to help identify and mitigate potential interference with common assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated isoflavone compound isolated from plants of the Derris genus, such as Derris scandens.[1][2] Isoflavones from this plant, including compounds structurally related to this compound, are known to possess significant antioxidant and anti-inflammatory properties.[3][4][5][6] These activities are important to consider, as they can be a source of interference in various biochemical and cell-based assays.
Q2: Why might this compound interfere with my assay?
While direct studies on assay interference by this compound are not extensively documented, its chemical structure as a phenolic isoflavone suggests several potential mechanisms of interference:
-
Antioxidant Activity: As a phenolic compound, this compound is likely a potent antioxidant.[1][3] This can lead to false positives in assays that measure oxidative stress or use redox indicators (e.g., DPPH, ABTS, resazurin-based viability assays).
-
Fluorescence/Absorbance Properties: Many flavonoid compounds are fluorescent (autofluorescent) or can absorb light at wavelengths used in fluorescence or absorbance-based assays, leading to the inner filter effect or quenching.[7][8]
-
Non-specific Interactions: Like many phenolic compounds, this compound could potentially form aggregates at higher concentrations or interact non-specifically with proteins, leading to false inhibition or activation.[9]
Q3: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?
If you are using a resazurin-based cell viability assay (e.g., AlamarBlue, PrestoBlue) or an MTT/XTT assay, the antioxidant properties of this compound could be directly reducing the indicator dye, leading to a false signal of increased cell viability or proliferation. It is crucial to run a "no-cell" control to check for this interference.
Q4: How can I determine if this compound is autofluorescent in my fluorescence-based assay?
To check for autofluorescence, prepare a sample containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence using the same excitation and emission wavelengths as your assay. A significant signal in this control well indicates that this compound is autofluorescent and may be contributing to your assay signal.[7]
Troubleshooting Guides
Problem 1: Unexpectedly high signal in a colorimetric or fluorescent assay.
This could be due to the intrinsic color or fluorescence of this compound, or its chemical reactivity with assay components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpectedly high assay signals.
Quantitative Data Summary: Potential Spectroscopic Interference
| Parameter | Potential Issue | Recommended Control Experiment |
| Absorbance | Interference with colorimetric assays (e.g., MTT, XTT, Bradford) | Measure absorbance spectrum of this compound in assay buffer. |
| Autofluorescence | False positive in fluorescence intensity assays | Measure emission spectrum of this compound at the assay's excitation wavelength. |
| Inner Filter Effect | False negative in fluorescence assays due to light absorption | Measure absorbance spectrum of this compound at excitation and emission wavelengths. |
Problem 2: My compound shows potent activity in a primary screen, but fails in secondary assays.
This is a common characteristic of Pan-Assay Interference Compounds (PAINS). The initial activity may be an artifact of the primary assay format.
Hit Triage Workflow
Caption: Workflow for triaging initial hits to rule out assay interference.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound emits a fluorescent signal that interferes with a fluorescence-based assay.
Methodology:
-
Preparation: Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the main experiment.
-
Plate Setup:
-
Test Wells: Add the this compound dilutions to wells of a microplate (use the same plate type, e.g., black clear-bottom, as the main assay).
-
Buffer Control: Add assay buffer only to control wells.
-
Positive Control (Optional): Include a well with your assay's fluorescent product/substrate at a known concentration.
-
-
Measurement: Place the plate in a scanning spectrofluorometer.
-
Emission Scan: Excite the wells at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths (e.g., 400-700 nm).
-
Excitation Scan (Optional): Set the emission detector to your assay's detection wavelength and scan a range of excitation wavelengths (e.g., 300-550 nm).
-
-
Analysis: Analyze the resulting spectra. A peak in the emission scan that overlaps with your assay's emission window confirms autofluorescence.[7]
Protocol 2: "No-Enzyme" or "No-Cell" Control for Redox-Based Assays
Objective: To determine if this compound directly reacts with a redox-based indicator dye (e.g., resazurin, WST-1).
Methodology:
-
Preparation: Prepare this compound dilutions in the appropriate assay medium.
-
Plate Setup: Prepare two sets of wells on a microplate.
-
Set 1 (With Cells/Enzyme): Perform the standard assay protocol with your cells or enzyme.
-
Set 2 (No Cells/Enzyme): Prepare identical wells but omit the cells or the enzyme. Include the assay buffer, this compound dilutions, and the redox indicator dye.
-
-
Incubation: Incubate both sets of plates according to the standard assay protocol.
-
Measurement: Read the absorbance or fluorescence of both plates.
-
Analysis: If you observe a dose-dependent increase in signal in the "No-Cell" or "No-Enzyme" wells, it confirms that this compound is directly reacting with the indicator dye. This portion of the signal should be considered an artifact.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Long-term storage conditions for Derrisisoflavone B
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of Derrisisoflavone B, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container at or below -20°C.[1][2][3] To prevent degradation from environmental factors, it is crucial to protect the compound from light and moisture.[1][2][4] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[1][2]
Q2: How should I store this compound in solution?
If long-term storage in solution is necessary, prepare the stock solution in a high-purity, anhydrous solvent such as DMSO, ethanol, or methanol. Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for maximum stability.
Q3: What are the signs of this compound degradation?
Degradation of this compound may be indicated by a change in color or physical appearance of the solid compound. In solution, degradation can be observed as a loss of potency or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).
Q4: Can I store this compound at 4°C?
While short-term storage (a few days to a week) at 4°C in the dark is generally acceptable, long-term storage at this temperature is not recommended.[5] Studies on other flavonoids have shown that degradation, although slower than at room temperature, still occurs at refrigerated temperatures.[6][7] For long-term stability, -20°C or -80°C is preferable.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | 1. Compound Degradation: Improper storage conditions (temperature, light, oxygen exposure) may have led to the degradation of this compound. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can cause degradation. | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C, protected from light, and under an inert atmosphere. 2. Use Fresh Aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 3. Purity Check: Assess the purity of your compound using HPLC or LC-MS to check for degradation products. |
| Inconsistent experimental results. | 1. Inaccurate Concentration: This could be due to solvent evaporation from the stock solution or degradation of the compound. 2. Precipitation of Compound: The compound may have precipitated out of solution, especially at lower temperatures if the solution is near saturation. | 1. Properly Seal Vials: Use vials with tight-fitting caps and consider sealing with parafilm to prevent solvent evaporation. 2. Visually Inspect Solution: Before each use, visually inspect the stock solution for any precipitate. If precipitate is present, gently warm the solution and vortex to redissolve. Ensure it is fully dissolved before use. |
| Appearance of unknown peaks in chromatography. | Compound Degradation: Exposure to heat, light, oxygen, or non-inert solvents can cause this compound to break down into other compounds. | 1. Review Storage and Handling: Confirm that all storage and handling protocols are designed to minimize exposure to degradative elements. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid material that has been properly stored. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile environment.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO, ethanol) to the solid compound.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: Troubleshooting workflow for storage-related issues.
Caption: Factors influencing the degradation of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. how to store plant extracts [greenskybio.com]
- 3. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Interconversions of Isoflavones in Soybeans as Affected by Storage | Scilit [scilit.com]
- 6. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 7. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiproliferative Activity of Derrisisoflavone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of Derrisisoflavone B, a natural isoflavone isolated from the plant Derris scandens. The information is compiled to assist researchers in evaluating its potential as an anticancer agent. While data on this compound is emerging, this document summarizes the available experimental findings and places them in the context of related isoflavones and their known mechanisms of action.
Executive Summary
This compound has demonstrated antiproliferative effects against human cancer cell lines, specifically epidermoid carcinoma (KB) and acute lymphoblastic leukemia (NALM6-MSH+).[1] Notably, its mechanism of action appears to be distinct from some other Derris scandens isoflavones, as it does not induce changes in the mitochondrial membrane potential of KB cells.[1][2] This suggests a potentially different intracellular target or signaling pathway modulation. While direct comparative data with commercial anticancer drugs is not yet available in the public domain, this guide provides a framework for its evaluation.
Comparative Antiproliferative Activity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound is not yet publicly available. However, studies have shown a dose-dependent decrease in the viability of KB and NALM6-MSH+ cells when treated with this compound.[1] For context, the IC50 values for other isoflavones isolated from Derris scandens, Derriscandenon E and F, are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derriscandenon E | KB | 2.7 | [3][4] |
| NALM-6 | 0.9 | [3][4] | |
| Derriscandenon F | KB | 12.9 | [3][4] |
| Staurosporine (Control) | KB | 1.25 | [3][4] |
| NALM-6 | 0.01 | [3][4] |
Mechanism of Action: Emerging Insights
The precise mechanism of action for this compound is still under investigation. However, the lack of effect on the mitochondrial membrane potential in KB cells suggests that its antiproliferative activity is not primarily mediated through the intrinsic apoptosis pathway in this cell line.[1][2]
Isoflavones, as a class of compounds, are known to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many isoflavones trigger programmed cell death in cancer cells.[5] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Isoflavones have been shown to halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
-
Modulation of Signaling Pathways: Key signaling pathways often deregulated in cancer, such as NF-κB, Akt, and MAPK, are known targets of isoflavones.[6][7] Extracts from Derris scandens have been shown to suppress Erk1/2 activation.[2]
Further research is required to elucidate which of these, or other, pathways are specifically modulated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess antiproliferative activity. The specific parameters for the studies on this compound are not yet detailed in published literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Mitochondrial Membrane Potential Assay
This assay is used to determine if a compound induces apoptosis via the intrinsic pathway by measuring changes in the mitochondrial membrane potential (ΔΨm).
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Dye Staining: A fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1, TMRE, or TMRM) is added to the cells.
-
Analysis: The fluorescence intensity is measured using flow cytometry or a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential, a hallmark of early apoptosis.
Visualizing Potential Mechanisms
The following diagrams illustrate potential signaling pathways that are often implicated in the anticancer effects of isoflavones and a general workflow for evaluating antiproliferative activity.
Caption: Potential signaling pathways modulated by isoflavones.
Caption: General workflow for assessing antiproliferative activity.
References
- 1. vigo-avocats.com [vigo-avocats.com]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavones inhibit intestinal epithelial cell proliferation and induce apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Derrisisoflavone B Exhibits Potent Cytotoxic Effects, Outperforming Derrisisoflavone A in Preliminary Comparisons
For Immediate Release
[City, State] – [Date] – Emerging research indicates that Derrisisoflavone B, also known as Derriscandenon B, demonstrates significant cytotoxic activity against various cancer cell lines, with preliminary data suggesting a greater potency compared to its counterpart, Derrisisoflavone A. These findings, gathered from several in-vitro studies, position this compound as a promising candidate for further investigation in the development of novel cancer therapeutics.
A comparative analysis of the available data reveals that this compound exhibits potent growth-inhibitory effects on human oral cancer (KB) and acute lymphoblastic leukemia (NALM-6) cell lines. In contrast, while Derrisisoflavone A has shown effects on breast cancer cell proliferation, specific cytotoxic IC50 values are not as readily available in the current body of literature, making a direct, comprehensive comparison challenging.
Comparative Cytotoxicity: A Tabular Overview
The following table summarizes the available IC50 values for this compound (Derriscandenon B/E) from the conducted research. An IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (as Derriscandenon E, Compound 2) | KB (Oral Cancer) | 2.7 | [1] |
| This compound (as Derriscandenon E, Compound 2) | NALM-6 (Leukemia) | 0.9 | [1] |
Note: Data for Derrisisoflavone A's direct cytotoxic IC50 values were not available in the reviewed literature for a direct comparison.
One study reported a dose-dependent decrease in the viability of KB and NALM6-MSH+ cells when treated with Derriscandenon B, further supporting its cytotoxic potential.[2][3]
Experimental Methodologies
The cytotoxic effects of these isoflavones were primarily determined using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Assessment
The general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Derrisisoflavone A or B) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Unraveling the Mechanism of Action: A Look at Signaling Pathways
While the precise signaling pathways through which this compound exerts its cytotoxic effects are still under investigation, preliminary evidence suggests the involvement of mitochondrial-mediated apoptosis. One study indicated that Derriscandenon E (Compound 2) reduced the mitochondrial membrane potential in KB cells, a key event in the intrinsic apoptotic pathway.[1]
For isoflavones in general, their anticancer effects are often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and survival.[4] These pathways include:
-
PI3K/Akt Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Some isoflavones have been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Modulation of this pathway by isoflavones can lead to cell cycle arrest and apoptosis.
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Inhibition of NF-κB signaling by isoflavones can sensitize cancer cells to apoptosis.
The following diagram illustrates a generalized workflow for evaluating the cytotoxic effects of these compounds and a simplified overview of potential signaling pathways that may be involved.
Caption: A diagram illustrating the experimental workflow for assessing cytotoxicity and a potential signaling pathway for this compound-induced apoptosis.
Future Directions
The potent cytotoxic activity of this compound, particularly against leukemia and oral cancer cell lines, warrants further in-depth investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. Furthermore, a direct comparative study of the cytotoxic effects of Derrisisoflavone A and B across a broader panel of cancer cell lines is essential to fully understand their relative therapeutic potential. Such research will be instrumental in advancing the development of these natural compounds as effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derrisisoflavone B and Other Bioactive Isoflavones from Derris scandens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Derrisisoflavone B with other notable isoflavones isolated from the medicinal plant Derris scandens. The comparative analysis is based on their biological activities, supported by experimental data from various scientific studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to Derris scandens Isoflavones
Derris scandens (Roxb.) Benth., a climbing shrub native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments, including muscle pain, arthritis, and inflammation.[1][2] Modern phytochemical investigations have revealed that the stems and leaves of this plant are a rich source of a diverse array of isoflavones, many of which exhibit potent biological activities. These activities include anti-inflammatory, antioxidant, and anticancer effects, making them promising candidates for further investigation and drug development.[2][3] Among the numerous isoflavones isolated from Derris scandens are this compound, lupalbigenin, genistein, and several recently discovered compounds such as the Derriscandenons.[1][4] This guide focuses on a comparative analysis of these compounds, with a particular emphasis on this compound.
Comparative Analysis of Biological Activities
The isoflavones from Derris scandens have been evaluated for a range of biological activities. The following sections and tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Antiproliferative Activity
Several isoflavones from Derris scandens have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1, offering a quantitative comparison of their antiproliferative potency.
Table 1: Antiproliferative Activity of Derris scandens Isoflavones (IC50 in µM)
| Isoflavone | KB (Oral Epidermoid Carcinoma) | NALM-6 (Leukemia) | A549 (Lung Carcinoma) | Colo205 (Colorectal Carcinoma) | MCF-7 (Breast Cancer) | NCI-H187 (Small Cell Lung Cancer) |
| Derriscandenon B | >10[1] | 2.7[1] | - | - | - | - |
| Derriscandenon C | 3.9[1] | >10[1] | - | - | - | - |
| Derriscandenon E | 2.7[4][5] | 0.9[4][5] | >20[4] | >20[4] | - | - |
| Derriscandenon F | 12.9[4][5] | - | >20[4] | >20[4] | - | - |
| Derrubone | 4.1[1] | >10[1] | - | - | - | - |
| Glyurallin | 5.0[1] | >10[1] | - | - | - | - |
| Isochandaisone | >10[1] | 4.8[1] | - | - | - | - |
| Lupalbigenin | - | - | - | - | + | + |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | - | - | - | - | + | + |
| Staurosporine (Positive Control) | - | 0.01[5] | - | - | - | - |
Note: "-" indicates data not available. "+" indicates cytotoxic activity was observed, but IC50 values were not specified in the cited sources.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of Derris scandens isoflavones have been primarily evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A comparative ranking of their inhibitory effects is presented below.
A study on the inhibition of NO production in LPS-induced RAW 264.7 cells revealed the following order of potency for several isoflavones from Derris scandens: Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein > Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside [3][7]
This ranking indicates that genistein is the most potent inhibitor of NO production among the tested compounds.[3][7]
Antioxidant Activity
Signaling Pathways
The biological activities of Derris scandens isoflavones are mediated through their interaction with various cellular signaling pathways. While the specific pathways for this compound have not been fully elucidated, studies on structurally related isoflavones provide valuable insights.
Anti-inflammatory Signaling
Lupalbigenin, a prominent isoflavone in Derris scandens, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in LPS-stimulated macrophages.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antiproliferative Activity: MTT Assay
The antiproliferative activity of the isoflavones is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test isoflavones (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test isoflavones for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Griess Reaction: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without isoflavone treatment.
Conclusion
The isoflavones isolated from Derris scandens represent a rich source of bioactive compounds with significant potential for therapeutic applications. This compound, along with other related isoflavones such as the Derriscandenons and lupalbigenin, exhibit promising antiproliferative and anti-inflammatory activities. While the precise molecular mechanisms of this compound are still under investigation, the available data suggests that it is a valuable lead compound for further research. This guide provides a consolidated overview of the current experimental evidence, facilitating a comparative understanding of these natural products and highlighting areas for future investigation, particularly in elucidating the specific signaling pathways modulated by this compound and obtaining more comprehensive comparative data on its antioxidant properties.
References
- 1. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of Derrisisoflavone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone B, a prenylated isoflavone isolated from the plant Derris scandens, has garnered interest for its potential therapeutic properties. Like other isoflavones, it is being investigated for its anti-inflammatory, anti-cancer, and hormonal modulatory effects. However, the precise molecular targets of this compound are not yet fully elucidated. This guide provides a comparative overview of the current understanding of its potential molecular targets, drawing inferences from closely related compounds found in the same plant species. We present available experimental data for these related compounds to offer a predictive performance landscape for this compound, alongside detailed experimental protocols and pathway visualizations to support further research.
Inferred Molecular Targets and Comparative Data
Direct quantitative data on the binding affinity and inhibitory concentrations of this compound against specific molecular targets are limited in the current body of scientific literature. However, based on the activities of structurally similar isoflavones isolated from Derris scandens, such as Derrisisoflavone A and the well-studied isoflavone, genistein, we can infer a number of potential molecular targets.
Anti-Inflammatory Enzymes: COX-2 and 5-LOX
Several studies indicate that isoflavones from Derris scandens possess anti-inflammatory properties. This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. While direct IC50 values for this compound are not available, data for related compounds suggest a potential for inhibitory activity.
| Compound | Target | Assay System | IC50/Effect | Reference |
| Genistein | COX-2 | LPS-stimulated RAW 264.7 cells | Significant suppression of gene expression | [1][2] |
| Derrisisoflavone A | iNOS, COX-2, IL-6, 5-LOX | LPS-stimulated RAW 264.7 cells | Significant suppression of gene expression | [1][2] |
| Genistein | 5-LOX | LPS-stimulated RAW 264.7 cells | Significant suppression of gene expression | [2] |
Hormone Receptors: Androgen and Estrogen Receptors
Isoflavones are well-known for their ability to modulate hormone receptor activity due to their structural similarity to endogenous estrogens. Prenylated isoflavones from Derris scandens, including Derrisisoflavone A, have been shown to suppress the gene expression of the human androgen receptor.[3] This suggests that the androgen receptor is a plausible molecular target for this compound. Furthermore, many isoflavones exhibit binding affinity for estrogen receptors (ERα and ERβ).
| Compound | Target | Assay System | Binding Affinity/Effect | Reference |
| Prenylated Isoflavones (general) | Androgen Receptor | Gene expression analysis | Significant suppression of gene expression | [3] |
| Genistein | Estrogen Receptor β (ERβ) | Competitive binding assay | High affinity | [4] |
| Genistein | Estrogen Receptor α (ERα) | Competitive binding assay | Lower affinity than for ERβ | [4] |
| Derrisisoflavone A | Estrogen-related pathways | MCF-7 cell proliferation | 83.17% relative proliferation compared to 17β-estradiol | [3] |
Cancer-Related Signaling Pathways
Preliminary evidence suggests that isoflavones, including those from Derris, can induce apoptosis in cancer cells. For instance, a compound referred to as semilicoisoflavone B, which may be structurally related to this compound, has been shown to induce apoptosis in oral cancer cells by increasing reactive oxygen species (ROS) and downregulating the MAPK and Ras/Raf/MEK signaling pathways.[5]
Experimental Protocols
To facilitate further investigation into the molecular targets of this compound, we provide detailed protocols for key experiments.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX-2 inhibitors.[6][7]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic probe that reacts with the product of the COX reaction)
-
Arachidonic Acid (substrate)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme, COX probe, and arachidonic acid to their working concentrations in COX Assay Buffer. Prepare a serial dilution of this compound and the positive control.
-
Assay Reaction:
-
To each well of the 96-well plate, add the COX Assay Buffer.
-
Add the test compound (this compound) at various concentrations to the sample wells.
-
Add the positive control inhibitor to the control wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Add the COX probe to all wells.
-
Incubate the plate at 25°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound to the androgen receptor.[8][9]
Materials:
-
Purified full-length human androgen receptor or AR ligand-binding domain.
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Binding Buffer (e.g., Tris-HCl buffer containing protease inhibitors and glycerol).
-
Test Compound (this compound).
-
Unlabeled competitor (e.g., dihydrotestosterone).
-
Scintillation cocktail and scintillation counter.
-
Filter plates (e.g., 96-well glass fiber filters).
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the purified androgen receptor, a fixed concentration of radiolabeled androgen, and varying concentrations of the test compound (this compound) or the unlabeled competitor.
-
Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through the glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the potential mechanisms of action and the experimental approach to confirming molecular targets, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen receptor and soy isoflavones in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Derrisisoflavone B Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Derrisisoflavone B, an isoflavone isolated from the plant Derris scandens. The objective is to cross-validate its activity across various cell lines, offering a resource for researchers investigating its potential as a therapeutic agent. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways.
Antiproliferative Activity
This compound, also referred to as Derriscandenon B in some literature, has demonstrated cytotoxic effects against several cancer cell lines. The available data indicates a dose-dependent inhibition of cell viability.
Table 1: Summary of this compound and Related Compounds' Antiproliferative Activity (IC50 values)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (Derriscandenon B) | KB | Human oral epidermoid carcinoma | Data not available (dose-dependent decrease in viability observed) | [1] |
| NALM6-MSH+ | Human B-cell precursor leukemia | Data not available (dose-dependent decrease in viability observed) | [1] | |
| Derriscandenon E | KB | Human oral epidermoid carcinoma | 2.7 | [2][3][4] |
| NALM-6 | Human acute lymphoblastic leukemia | 0.9 | [2][3][4] | |
| Derriscandenon F | KB | Human oral epidermoid carcinoma | 12.9 | [2][3][4] |
| NALM-6 | Human acute lymphoblastic leukemia | 2.7 | [2][3][4] |
Note: Specific IC50 values for this compound are not yet widely published. The data for related compounds from the same plant source are provided for comparative purposes.
Studies have also investigated the effect of this compound on the mitochondrial membrane potential of cancer cells. In KB cells, this compound did not cause a decrease in the mitochondrial membrane potential, distinguishing its mechanism from other related isoflavones like derriscandenon C, derrubone, and glyurallin.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., KB, NALM6-MSH+)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, isoflavones, as a class of compounds, are known to influence several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The differential effect of this compound on the mitochondrial membrane potential compared to other related isoflavones suggests a potentially distinct mechanism of action that warrants further investigation.
General isoflavones have been reported to modulate pathways such as:
-
NF-κB Signaling: Inhibition of NF-κB can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators.
-
PI3K/Akt Signaling: This is a crucial survival pathway, and its inhibition can promote apoptosis.
-
MAPK/ERK Signaling: This pathway is involved in cell proliferation and differentiation, and its modulation can lead to cell cycle arrest and apoptosis.[5]
Further research is required to determine which of these, or other, pathways are specifically affected by this compound.
Caption: Potential signaling pathways modulated by isoflavones.
Conclusion
This compound exhibits antiproliferative activity against human cancer cell lines, specifically KB and NALM6-MSH+. While quantitative IC50 data for a broad range of cell lines are still limited, preliminary findings suggest a mechanism of action that is distinct from some other Derris scandens isoflavones, particularly concerning its effect on the mitochondrial membrane potential. Further research is necessary to fully characterize its potency across a wider panel of cell lines and to elucidate the specific signaling pathways through which it exerts its cytotoxic effects. This guide serves as a foundational resource to inform and direct future investigations into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
Derrisisoflavone B and Derrubone: A Comparative Analysis of Their Effects on Mitochondrial Membrane Potential
For Immediate Release
[City, State] – [Date] – A comparative analysis of experimental data reveals distinct effects of two isoflavones, Derrisisoflavone B and derrubone, on mitochondrial membrane potential, a critical indicator of mitochondrial health and cellular viability. This guide provides researchers, scientists, and drug development professionals with a concise summary of these effects, supported by experimental findings and detailed protocols.
Contrasting Impacts on Mitochondrial Function
Recent in vitro studies investigating the antiproliferative effects of isoflavones isolated from Derris scandens have demonstrated a significant difference in how this compound and derrubone affect the mitochondrial membrane potential in human epidermoid carcinoma (KB) cells.
Experimental evidence indicates that derrubone induces a substantial decrease in mitochondrial membrane potential. In contrast, this compound, also known as derriscandenon B, was observed to have no discernible effect on this key cellular parameter under similar experimental conditions.[1][2][3] This fundamental difference suggests divergent mechanisms of action at the cellular level, which is of significant interest in the fields of oncology and drug discovery.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and derrubone on the mitochondrial membrane potential in KB cells, as reported in the literature.
| Compound | Cell Line | Concentration | Effect on Mitochondrial Membrane Potential | Reference |
| This compound | KB | Not Applicable | No effect observed | [3] |
| Derrubone | KB | IC₅₀ | ~55% decrease | [1][2][3] |
Note: The IC₅₀ concentration for derrubone in the mitochondrial membrane potential assay was used in the cited study. The study also noted significant inhibition of KB cell proliferation with derrubone at a concentration of 5 µM.
Experimental Protocol: Measurement of Mitochondrial Membrane Potential
The following is a representative protocol for the assessment of mitochondrial membrane potential using a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, based on standard methodologies.
Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential in cultured cells following treatment with test compounds.
Materials:
-
Cultured cells (e.g., KB cells)
-
Complete cell culture medium
-
Test compounds (this compound, derrubone) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescent mitochondrial membrane potential probe (e.g., TMRM or JC-1)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., FCCP or CCCP, a mitochondrial uncoupler)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, chamber slides) and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and derrubone for a predetermined incubation period. Include a vehicle control (solvent only) and a positive control group.
-
Staining:
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess dye and reduce background fluorescence.[4][6]
-
Imaging and Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter sets. Capture images for qualitative assessment of fluorescence intensity.
-
Fluorescence Plate Reader: For quantitative analysis, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. For ratiometric dyes like JC-1, readings at two different emission wavelengths are taken to determine the ratio of aggregated (high membrane potential) to monomeric (low membrane potential) forms.[5]
-
Experimental Workflow Diagram
Caption: Workflow for Mitochondrial Membrane Potential Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cms.sc.edu [cms.sc.edu]
Comparative Gene Expression Analysis of Bioactive Isoflavones from Derris scandens**
A comprehensive guide for researchers, scientists, and drug development professionals on the gene expression effects of isoflavones isolated from Derris scandens. This guide provides a comparative analysis of the performance of several key isoflavones, supported by experimental data. It is important to note that while this guide details the effects of several prominent isoflavones from this plant, there is currently no publicly available experimental data on the specific effects of Derrisisoflavone B on gene expression.
Introduction
Derris scandens is a plant recognized in traditional medicine for its analgesic and anti-inflammatory properties.[1][2] Its stems are a rich source of various isoflavones, which are believed to be responsible for its therapeutic effects.[3][4] Understanding the impact of these compounds on gene expression is crucial for elucidating their mechanisms of action and for the development of new therapeutic agents. This guide provides a comparative overview of the known effects of prominent isoflavones from Derris scandens on inflammatory and hormone-related gene expression.
Data Presentation: Comparative Analysis of Gene Expression
The following tables summarize the quantitative data on the effects of various Derris scandens isoflavones on gene expression in different experimental models.
Table 1: Effect of Derris scandens Isoflavones on Inflammatory Gene Expression in LPS-stimulated RAW 264.7 cells
| Compound | Target Gene | Fold Change in Expression (relative to LPS-stimulated control) |
| Derrisisoflavone A | iNOS | Significantly Suppressed[4] |
| COX-2 | Significantly Suppressed[4] | |
| IL-6 | Significantly Suppressed[4] | |
| 5-LOX | Significantly Suppressed[4] | |
| Genistein | iNOS | Significantly Suppressed[4] |
| COX-2 | Significantly Suppressed[4] | |
| IL-6 | Significantly Suppressed[4] | |
| 5-LOX | Significantly Suppressed[4] | |
| 6,8-diprenylgenistein | iNOS | Significantly Suppressed[4] |
| COX-2 | Significantly Suppressed[4] | |
| IL-6 | Significantly Suppressed[4] | |
| 5-LOX | Significantly Suppressed[4] | |
| Lupalbigenin | iNOS | Data not available |
| COX-2 | Data not available | |
| IL-6 | Data not available | |
| 5-LOX | Data not available |
Note: The studies indicate significant suppression but do not always provide specific fold-change values in the abstracts.
Table 2: Effect of Derris scandens Isoflavones on Estrogen and Androgen-Related Gene Expression in MCF-7 cells
| Compound (at 1 µM) | Target Gene | Fold Change in Expression (relative to control) |
| Derrisisoflavone A | Human Androgen Receptor (AR) | Significantly Suppressed[1][2] |
| Genistein | Human Estrogen Receptor α (ERα) | 1.5-fold increase[1] |
| Human Estrogen Receptor β (ERβ) | 4.0-fold increase[1][2] | |
| 6,8-diprenylgenistein | Human Androgen Receptor (AR) | Significantly Suppressed[1][2] |
| Lupalbigenin | Human Androgen Receptor (AR) | Significantly Suppressed[1][2] |
| D. scandens crude extract (10 µg/mL) | Human Androgen Receptor (AR) | 0.6-fold (Suppression)[1][2] |
| Transmembrane Protease Serine 2 (TMPRSS2) | 0.1-fold (Suppression)[1][2] | |
| Human Estrogen Receptor α (ERα) | No significant effect[1][2] | |
| Human Estrogen Receptor β (ERβ) | No significant effect[1][2] |
Experimental Protocols
Anti-inflammatory Gene Expression Analysis in RAW 264.7 Cells
-
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in appropriate media. For experiments, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, cells were treated with various concentrations of the test isoflavones (Derrisisoflavone A, Genistein, 6,8-diprenylgenistein).[4]
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated and control cells using standard methods. The extracted RNA was then reverse-transcribed to complementary DNA (cDNA).[3]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of inflammatory genes (iNOS, COX-2, IL-6, and 5-LOX) were quantified using qRT-PCR. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene used for normalization.[3][4]
Estrogen-Related Gene Expression Analysis in MCF-7 Cells
-
Cell Culture and Treatment: Human breast cancer cell line MCF-7 was used. Cells were treated with 1 µM of the test compounds (Derrisisoflavone A, Genistein, 6,8-diprenylgenistein, Lupalbigenin) or 10 µg/mL of D. scandens crude extract.[1][2]
-
RNA Extraction and cDNA Synthesis: Similar to the protocol for RAW 264.7 cells, total RNA was isolated from the MCF-7 cells and converted to cDNA.[1]
-
Quantitative Reverse Transcription PCR (qRT-PCR): The expression of estrogen receptor α (ERα), estrogen receptor β (ERβ), androgen receptor (AR), and transmembrane protease serine 2 (TMPRSS2) genes was measured by qRT-PCR.[1][2]
Mandatory Visualization
Signaling Pathway Diagrams
Caption: LPS-induced inflammatory signaling pathway and the inhibitory point of Derris scandens isoflavones.
Caption: Modulation of hormone receptor gene expression by different Derris scandens isoflavones.
Experimental Workflow Diagram
Caption: General experimental workflow for analyzing gene expression changes after isoflavone treatment.
References
- 1. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Derrisisoflavone B and Lupalbigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activities of two prominent isoflavones, Derrisisoflavone B and lupalbigenin. Drawing upon available experimental data, this document summarizes their effects on key inflammatory mediators and signaling pathways, offering a valuable resource for researchers in the field of inflammation and drug discovery.
Executive Summary
This compound and lupalbigenin, both natural isoflavonoids, exhibit notable anti-inflammatory properties. Lupalbigenin has been more extensively studied, with robust data demonstrating its potent inhibitory effects on nitric oxide (NO) production, pro-inflammatory enzymes (iNOS and COX-2), and cytokines (TNF-α). Its mechanism of action is well-characterized, involving the suppression of the NF-κB and MAPK signaling pathways. This compound also demonstrates anti-inflammatory potential, primarily through the inhibition of NO production and the downregulation of inflammatory gene expression. However, comprehensive quantitative data on its effects on a wide range of inflammatory markers and detailed mechanistic studies are less available in the current literature. This guide consolidates the existing data to facilitate a comparative understanding of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and lupalbigenin.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Method | Results | Citation |
| Lupalbigenin | RAW 264.7 macrophages | LPS | Griess Assay | Significant inhibition at 1.25 µM and 2.5 µM | [1] |
| This compound (as Derrisisoflavone A) | RAW 264.7 macrophages | LPS | Griess Assay | Qualitatively less potent than lupalbigenin | [1] |
Table 2: Inhibition of Pro-Inflammatory Mediators
| Compound | Mediator | Cell Line | Stimulant | Method | Results | Citation |
| Lupalbigenin | iNOS | RAW 264.7 macrophages | LPS | Western Blot | Significant decrease in protein expression at 1.25 µM and 2.5 µM | [1] |
| COX-2 | RAW 264.7 macrophages | LPS | Western Blot | Significant decrease in protein expression at 1.25 µM and 2.5 µM | [1] | |
| TNF-α | RAW 264.7 macrophages | LPS | Western Blot | Significant decrease in protein expression at 1.25 µM and 2.5 µM | [1] | |
| Thromboxane B2 | Not specified | Not specified | Not specified | IC₅₀ = 3 µM | ||
| Leukotriene B4 | Not specified | Not specified | Not specified | IC₅₀ = 6 µM | ||
| This compound (as Derrisisoflavone A) | iNOS | RAW 264.7 macrophages | LPS | qRT-PCR | Significant suppression of gene upregulation | [1] |
| COX-2 | RAW 264.7 macrophages | LPS | qRT-PCR | Significant suppression of gene upregulation | [1] | |
| IL-6 | RAW 264.7 macrophages | LPS | qRT-PCR | Significant suppression of gene upregulation | [1] |
Signaling Pathway Modulation
Both compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Lupalbigenin: A Dual Inhibitor of NF-κB and MAPK Pathways
Lupalbigenin has been shown to potently inhibit inflammation by targeting two critical signaling cascades:
-
NF-κB Pathway: Lupalbigenin prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated macrophages.[1] This sequestration of NF-κB in the cytoplasm inhibits the transcription of a wide array of pro-inflammatory genes.
-
MAPK Pathway: Lupalbigenin significantly inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK pathway.[1] The phosphorylation of ERK1/2 was reportedly increased at a concentration of 1.25 µM.[1] By modulating these kinases, lupalbigenin can regulate the expression of inflammatory mediators.
This compound: Targeting Pro-Inflammatory Gene Expression
The precise molecular targets of this compound within inflammatory signaling pathways are not as extensively documented. However, existing evidence indicates that it effectively suppresses the upregulation of key inflammatory genes.
References
Safety Operating Guide
Prudent Disposal of Derrisisoflavone B: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Derrisisoflavone B, a naturally occurring isoflavone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and its structural similarity to the known hazardous compound Rotenone, a cautious approach to its handling and disposal is imperative. This guide outlines procedural, step-by-step instructions to ensure the safety of laboratory personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound should adhere to the following protocols, which are based on a conservative assessment of potential hazards.
I. Hazard Assessment and Analogue Data
This compound is an isoflavone compound. While many isoflavones are not classified as hazardous, this compound is closely related to Rotenone, a potent insecticide and piscicide also found in plants of the Derris genus. Rotenone is classified by the World Health Organization as moderately hazardous and is known to be extremely toxic to aquatic life.[1] It functions by inhibiting the electron transport chain in mitochondria.[1] Given the potential for similar toxicological properties, this compound should be handled as a potentially hazardous substance.
Key Toxicity Data for Structurally Related Compound (Rotenone):
| Metric | Value | Species | Reference |
| Oral LD50 | 132-1500 mg/kg | Rat | [2] |
| Oral Lethal Dose (estimated) | 300-500 mg/kg | Human | [2] |
| 96-hour LC50 | 0.031 mg/L | Rainbow Trout | [2] |
| 96-hour LC50 | 0.0026 mg/L | Channel Catfish | [2] |
II. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Work with this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust. Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in Section II.
-
Containment:
-
Solid Spills: Gently cover the spill with an absorbent material like vermiculite, sand, or a universal spill absorbent to prevent the generation of dust.
-
Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible absorbent material.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid dry sweeping, which can create dust. If necessary, lightly moisten the material to minimize dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or soapy water), and absorb the cleaning solution with fresh absorbent material. Place this material into the hazardous waste container.
-
-
Final Disposal: Seal the hazardous waste container and label it clearly as "Hazardous Waste: this compound." Arrange for disposal through your institution's environmental health and safety (EHS) office.
IV. Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental harm, particularly to aquatic ecosystems.
A. Disposal of Unused or Waste this compound (Solid or Concentrated Solution):
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its concentrated solutions be disposed of in the sanitary sewer system.
-
Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS office to arrange for collection and disposal by a licensed hazardous waste management company.
B. Disposal of Dilute Solutions of this compound:
While direct disposal of dilute solutions is also not recommended, your institution's EHS office may have specific protocols for certain concentration thresholds. Always consult with them before proceeding. As a general rule, all solutions containing this compound should be treated as hazardous waste.
C. Disposal of Contaminated Labware:
-
Single-Use Items: Disposable items such as gloves, pipette tips, and absorbent pads that have come into contact with this compound should be placed in the designated hazardous waste container.
-
Reusable Glassware:
-
Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the initial rinsate as hazardous waste and place it in the designated liquid hazardous waste container.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
V. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
